Axelopran
Descripción
Structure
3D Structure
Propiedades
Número CAS |
949904-48-7 |
|---|---|
Fórmula molecular |
C26H39N3O4 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1 |
Clave InChI |
ATLYLVPZNWDJBW-NHYNNZIHSA-N |
SMILES isomérico |
C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O |
SMILES canónico |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TD-1211; TD 1211; TD1211; Axelopran |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Axitinib in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms through which axitinib exerts its anti-cancer effects. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to offer a thorough resource for professionals in oncology research and drug development.
Core Mechanism of Action: Dual-Pronged Anti-Tumor Activity
Axitinib (marketed as Inlyta®) is a potent, second-generation, small-molecule tyrosine kinase inhibitor (TKI). Its primary and most well-characterized mechanism of action is the selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis. More recent evidence has uncovered a novel, secondary mechanism involving the Wnt/β-catenin signaling pathway, suggesting a more complex anti-tumor profile than previously understood.
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. The VEGF signaling cascade is a central driver of this process. Axitinib exerts its anti-angiogenic effects by potently and selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3 at subnanomolar concentrations.
By binding to the ATP-binding site of these receptors, axitinib blocks their autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways responsible for promoting endothelial cell proliferation, migration, survival, and permeability. The blockade of VEGFR signaling leads to a reduction in tumor vascularization, effectively impeding the delivery of oxygen and nutrients required for tumor growth and dissemination. In preclinical models, this manifests as regression of tumor vasculature, characterized by a loss of endothelial sprouts and decreased vessel density.
Beyond its anti-angiogenic role, axitinib has been shown to strikingly block Wnt/β-catenin signaling, a pathway frequently deregulated in various cancers. This action is independent of the classical GSK3β/APC complex. Instead, axitinib directly targets and stabilizes the E3 ubiquitin ligase SHPRH (SNF2, histone-linker, PHD and RING finger domain-containing helicase). The stabilized SHPRH then increases the ubiquitination and subsequent degradation of nuclear β-catenin. This novel mechanism suggests that axitinib could be therapeutically beneficial for cancers characterized by aberrant nuclear β-catenin activation.
Quantitative Data: In Vitro Potency and Clinical Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating axitinib's potency and therapeutic efficacy.
Table 1: In Vitro Inhibitory Activity of Axitinib
| Target/Cell Line | IC50 Value (nM) | Assay Context | Reference |
|---|---|---|---|
| VEGFR-1 | 0.1 | Kinase Assay | |
| VEGFR-2 | 0.2 | Kinase Assay | |
| VEGFR-3 | 0.1 - 0.3 | Kinase Assay | |
| PDGFRβ | 1.6 | Kinase Assay | |
| c-Kit | 1.7 | Kinase Assay | |
| MGG8 (Glioblastoma Stem Cell) | 60 | Cell Viability | |
| MGG4 (Glioblastoma Stem Cell) | 2,100 | Cell Viability | |
| HUVEC (Endothelial Cells) | ~300 | Cell Viability | |
| SH-SY5Y (Neuroblastoma) | 274 | Cell Proliferation | |
| IGR-NB8 (Neuroblastoma) | 849 | Cell Proliferation | |
| A-498 (Renal Cell Carcinoma) | 13,600 (at 96h) | Cell Viability |
| Caki-2 (Renal Cell Carcinoma) | 36,000 (at 96h) | Cell Viability | |
Table 2: Preclinical Efficacy of Axitinib in Xenograft Models
| Cancer Type | Model | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| Neuroblastoma | IGR-N91 Xenograft | 30 mg/kg BID | Significant tumor growth delay (11.4 days vs. control) | |
| Neuroblastoma | IGR-N91 Xenograft | 30 mg/kg BID | Significantly decreased microvessel density (21.27 vs. 48.79 in controls) | |
| Glioblastoma | MGG4 Intracranial | Not specified | Significantly extended median survival (80 vs. 75 days) | |
| GIST | GIST-T1 Xenograft | Not specified | Significant inhibition of tumor size and weight |
| Breast Cancer | BT474 Xenograft | 10-100 mg/kg | Significant growth inhibition and disruption of tumor microvasculature | |
Table 3: Clinical Efficacy of Axitinib in Advanced Renal Cell Carcinoma (RCC)
| Trial/Study | Patient Population | Treatment Arm | Median PFS (months) | ORR (%) | Median OS (months) | Reference |
|---|---|---|---|---|---|---|
| AXIS (Phase III) | Second-line mRCC | Axitinib | 6.7 | 19% | 20.1 | |
| AXIS (Phase III) | Second-line mRCC | Sorafenib | 4.7 | 9% | 19.2 | |
| Phase II | Cytokine-refractory mRCC | Axitinib | 15.7 | 44.2% | 29.9 | |
| Phase II | Sorafenib-refractory mRCC | Axitinib | 7.4 | 22.6% | 13.6 | |
| Phase II (FavorAx) | Second-line, favorable-risk mRCC | Axitinib | 19.0 | 31% | 29.4 |
| Phase II (Neoadjuvant) | Locally advanced non-metastatic ccRCC | Axitinib (12 weeks) | N/A | 45.8% (Partial Response) | N/A | |
Table 4: Clinical Efficacy of Axitinib in Other Cancers
| Cancer Type | Patient Population | Key Finding | Reference |
|---|---|---|---|
| Non-clear cell RCC | Temsirolimus-failed | Median PFS: 7.4 months; ORR: 37.5% | |
| Papillary RCC (first-line) | Metastatic pRCC | Median PFS: 23.8 weeks; Median OS: 18.9 months |
| Nasopharyngeal Carcinoma | Recurrent/Metastatic | Clinical Benefit Rate (3 months): 78.4% | |
Visualized Signaling Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental procedures discussed.
Caption: Axitinib blocks VEGF binding to VEGFRs, inhibiting downstream PI3K/AKT and RAS/MEK/ERK pathways.
Caption: Axitinib stabilizes SHPRH, promoting nuclear β-catenin degradation and inhibiting oncogenesis.
Caption: Standard experimental workflow for determining the IC50 of axitinib on cancer cell lines.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of axitinib on various cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A-498, Caki-2, SH-SY5Y) are seeded into 96-well plates at a specified density (e.g., 5 x 10⁴ cells/well) and cultured for 24 hours to allow for adherence.
-
Treatment: Axitinib is added to the wells at a range of concentrations (e.g., 1 nM to 10 µM or higher). Vehicle-treated cells serve as a control.
-
Incubation: Cells are incubated with the drug for a specified duration, typically ranging from 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS. The tetrazolium substrate is added to each well and incubated, allowing viable cells to convert it into a colored formazan product.
-
Data Analysis: The absorbance is read using a microplate reader. The results are used to plot a dose-response curve, from which the IC50 value (the drug concentration that inhibits cell growth by 50%) is calculated.
-
-
Objective: To measure the inhibitory effect of axitinib on the phosphorylation of specific RTKs like VEGFR-2.
-
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with capture antibodies specific to the target receptor (e.g., anti-VEGFR2 antibody).
-
Cell Culture and Treatment: Cells overexpressing the target receptor (e.g., porcine aorta endothelial cells) are cultured and then treated with various concentrations of axitinib.
-
Cell Lysis and Lysate Application: Following treatment, cells are lysed, and the protein lysates are added to the antibody-coated wells. The captured receptor proteins bind to the antibodies.
-
Detection: A detection antibody that specifically recognizes the phosphorylated form of the target RTK is added. This is typically followed
-
The Discovery and Synthesis of Axelopran (TD-1211): A Peripherally Acting Mu-Opioid Receptor Antagonist
South San Francisco, CA – December 7, 2025 – Axelopran (TD-1211) is a peripherally restricted, orally administered, potent antagonist of the mu (µ)-opioid receptor, with similar affinity for the kappa (κ)-opioid receptor and a lower affinity for the delta (δ)-opioid receptor.[1] Developed by Theravance Biopharma, this compound was designed to treat opioid-induced constipation (OIC), a common and often debilitating side effect of opioid analgesics, without compromising their central pain-relieving effects.[2] More recently, its potential role in reversing opioid-induced immunosuppression in cancer patients has garnered significant interest. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Discovery: A Multivalent and Physicochemical-Driven Approach
The discovery of this compound stemmed from a focused drug discovery program at Theravance Biopharma aimed at identifying peripherally selective µ-opioid receptor antagonists.[2] The program began with the optimization of the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series of µ-opioid receptor antagonists.[2]
Theravance employed a "multivalent" drug discovery approach, a strategy focused on designing medicines with multiple binding interactions to their target, coupled with a physicochemical property design strategy. This approach aimed to optimize the pharmacological profile of the lead compounds to ensure high potency and peripheral restriction, thereby minimizing central nervous system (CNS) penetration and preserving the analgesic effects of opioids.[2][3] The optimization process led to the identification of this compound (designated as compound 19i in the discovery publication) as a clinical candidate with a promising in vitro and in vivo profile for the treatment of OIC.[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from the core scaffold, 8-azabicyclo[3.2.1]octane. While the full, detailed synthetic route is proprietary, the key steps involve the formation of the substituted phenyl carboxamide and the subsequent attachment of the side chain containing the cyclohexylmethyl and dihydroxypropanoyl moieties. The synthesis is designed to produce the specific (1R,5S) stereoisomer of the 8-azabicyclo[3.2.1]octane core and the (S)-stereoisomer of the 2,3-dihydroxypropanoyl group, which are crucial for its pharmacological activity.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at µ-opioid receptors located in the gastrointestinal (GI) tract. Opioid analgesics, such as morphine, bind to these receptors in the myenteric plexus of the gut wall, leading to decreased acetylcholine release, which in turn reduces gut motility and secretion, causing constipation.[4] By blocking the binding of opioids to these peripheral µ-opioid receptors, this compound effectively reverses these effects, restoring normal GI function.
The signaling pathway of µ-opioid receptor activation involves coupling to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[5] This cascade of events results in reduced neuronal excitability and decreased neurotransmitter release. This compound, as an antagonist, prevents this signaling cascade from being initiated by opioid agonists in the GI tract.
dot
References
An In-depth Technical Guide to the Pharmacological Profile of Axelopran
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Axelopran (formerly TD-1211) is a peripherally acting, orally bioavailable small molecule that functions as an antagonist at the μ-opioid receptor (MOR). It also exhibits antagonist activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors. Developed by Theravance Biopharma and licensed to Glycyx, this compound's primary therapeutic indication is the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid analgesics. Its peripheral restriction, mediated by its properties as a P-glycoprotein (P-gp) substrate, is a key design feature intended to mitigate the gastrointestinal side effects of opioids without compromising their centrally mediated analgesic effects. Furthermore, emerging preclinical data suggests a potential role for this compound in oncology, specifically in overcoming opioid-induced immunosuppression when used in combination with checkpoint inhibitors. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding and functional activity, preclinical and clinical data, and the experimental methodologies used in its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at opioid receptors, with the highest affinity for the μ-opioid receptor. Opioids exert their effects on the gastrointestinal (GI) tract by binding to MORs located on enteric neurons. This activation leads to a decrease in GI motility and secretion, resulting in constipation. By competitively blocking the binding of opioid agonists to these peripheral MORs, this compound normalizes gut transit and alleviates the symptoms of OIC.
A critical feature of this compound is its limited ability to cross the blood-brain barrier (BBB). This peripheral restriction is attributed to its chemical structure and its active transport out of the central nervous system (CNS) by the P-glycoprotein efflux pump. This ensures that this compound does not interfere with the analgesic effects of centrally acting opioids.
Recent preclinical studies have also highlighted a potential immunomodulatory role for this compound. Opioid-induced activation of MORs on immune cells can lead to immunosuppression, which may compromise the efficacy of cancer immunotherapies such as checkpoint inhibitors. By blocking these peripheral MORs, this compound may reverse this immunosuppressive effect and enhance the anti-tumor activity of these agents.
Signaling Pathway
The binding of opioid agonists to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the MOR but does not activate this downstream signaling. Instead, it prevents the agonist from binding and initiating the signal, thereby blocking the opioid's effects.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a series of radioligand binding and functional assays to determine its affinity and activity at the three main opioid receptor subtypes.
Receptor Binding Affinity
This compound demonstrates high affinity for the μ-opioid receptor, with slightly lower affinity for the κ- and δ-opioid receptors. The binding affinities, expressed as pKi and pKd values, are summarized in the table below.
| Receptor Subtype | Assay Type | Species/System | pKi | pKd | Reference |
| μ-Opioid (MOR) | Radioligand Binding | Human recombinant (CHO-K1 cells) | 9.8 | 9.7 | [1][2] |
| δ-Opioid (DOR) | Radioligand Binding | Human recombinant (CHO-K1 cells) | 8.8 | 8.6 | [1][2] |
| κ-Opioid (KOR) | Radioligand Binding | Guinea pig recombinant (CHO-K1 cells) | 9.9 | 9.9 | [1][2] |
Functional Antagonist Activity
Functional assays confirm that this compound acts as a potent antagonist at all three opioid receptors, with no evidence of agonist activity. These assays measure the ability of this compound to inhibit the functional response induced by a known opioid agonist.
| Receptor Subtype | Assay Type | Species/System | pKb / pA2 |
| μ-Opioid (MOR) | Functional Antagonism | Recombinant Expression System | 9.6 (pKb) |
| Guinea Pig Ileum | 10.1 (pA2) | ||
| δ-Opioid (DOR) | Functional Antagonism | Recombinant Expression System | 8.8 (pKb) |
| Hamster Vas Deferens | 8.4 (pKb) | ||
| κ-Opioid (KOR) | Functional Antagonism | Recombinant Expression System | 9.5 (pKb) |
| Guinea Pig Ileum | 8.8 (pA2) |
Preclinical Pharmacology
Pharmacokinetics
Preclinical pharmacokinetic studies have demonstrated that this compound is orally absorbed. Due to its substrate affinity for the P-glycoprotein transporter, its penetration into the central nervous system is limited, ensuring its peripheral selectivity.
| Species | Route of Administration | Bioavailability (%) | Cmax | Tmax | Half-life (t1/2) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Encouraging | Data not available | Data not available | Data not available |
Specific quantitative pharmacokinetic parameters from preclinical studies are not publicly available at this time.
In Vivo Efficacy Models
The in vivo efficacy of this compound has been evaluated in rodent models of opioid-induced gastrointestinal dysfunction. These studies have shown that orally administered this compound effectively reverses opioid-induced delays in gastric emptying and intestinal transit without affecting central opioid-mediated analgesia.
-
Loperamide-Induced Constipation in Rats: In this model, the μ-opioid agonist loperamide is used to induce constipation. This compound has been shown to dose-dependently inhibit the loperamide-induced delay in gastric emptying in rats.[3]
-
Morphine-Induced Delay in Gastric Emptying in Mice: Morphine, a centrally and peripherally acting opioid, is used to slow gastrointestinal transit. This compound has demonstrated efficacy in reversing this effect, indicating its ability to counteract the peripheral effects of opioids.
Clinical Pharmacology
This compound has completed Phase II clinical trials for the treatment of OIC in patients with chronic non-cancer pain. The results from these studies have supported its progression to Phase III development.
Phase II Clinical Trial Results
Multiple Phase II, randomized, double-blind, placebo-controlled studies have been conducted to evaluate the efficacy and safety of this compound in patients with OIC. The key findings from these trials include a dose-dependent increase in the number of spontaneous bowel movements (SBMs) and complete spontaneous bowel movements (CSBMs) compared to placebo.
| Trial Identifier | Patient Population | Doses Studied | Key Efficacy Endpoints | Key Findings |
| NCT01459926, NCT01401985, NCT01333540 | Chronic non-cancer pain with OIC | Multiple oral doses | Change from baseline in SBMs/CSBMs | This compound demonstrated a statistically significant, dose-dependent increase in SBMs and CSBMs versus placebo. |
Detailed quantitative results from the Phase II trials, including specific changes in SBM frequency and Bowel Function Index (BFI) scores, are not yet fully published.
Safety and Tolerability
Across the Phase II clinical program, this compound has been generally well-tolerated. The adverse event profile was consistent with other peripherally acting opioid antagonists.
Experimental Protocols
Radioligand Binding Assay (Generic Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the binding affinity of this compound for μ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes from CHO-K1 cells expressing recombinant human μ and δ, or guinea pig κ opioid receptors.
-
Radioligand: e.g., [³H]diprenorphine, a non-selective opioid antagonist.
-
Test compound: this compound at various concentrations.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound in the presence of the cell membranes.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay (Generic Protocol)
This assay measures the functional activity of a compound as an agonist or antagonist at a GPCR.
-
Objective: To determine the functional antagonist activity of this compound at opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
A known opioid agonist (e.g., DAMGO for MOR).
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Incubate cell membranes with GDP, the opioid agonist, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
After incubation, terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is quantified to determine its antagonist potency (pA2 or pKb).
In Vivo Model of Opioid-Induced Constipation (Generic Protocol)
This protocol describes a general method for evaluating the efficacy of a test compound in a rodent model of OIC.
-
Objective: To assess the in vivo efficacy of this compound in reversing opioid-induced delays in gastrointestinal transit.
-
Animals: Male Wistar rats or Swiss Webster mice.
-
Procedure:
-
Induction of Constipation: Administer an opioid agonist such as loperamide (e.g., 1.5 mg/kg, s.c.) or morphine (e.g., 1 mg/kg, s.c.).
-
Test Compound Administration: Administer this compound orally at various doses at a specified time relative to the opioid administration.
-
Measurement of GI Transit: Administer a non-absorbable marker (e.g., charcoal meal) orally. After a set period, euthanize the animals and measure the distance traveled by the marker in the small intestine or the amount of marker remaining in the stomach.
-
-
Endpoint: The primary endpoint is the percentage of inhibition of the opioid-induced delay in GI transit.
Conclusion
This compound is a potent, peripherally selective opioid antagonist with a well-characterized in vitro and preclinical profile. Its mechanism of action, centered on the blockade of peripheral μ-opioid receptors in the gastrointestinal tract, makes it a promising therapeutic agent for the management of opioid-induced constipation. Clinical data from Phase II trials have demonstrated its efficacy and tolerability, supporting its continued development. Furthermore, the emerging potential of this compound in immuno-oncology warrants further investigation. This technical guide provides a comprehensive foundation for understanding the pharmacological properties of this compound for researchers and professionals in the field of drug development.
References
Axelopran: A Peripherally Restricted μ-Opioid Antagonist for Opioid-Induced Constipation
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opioid analgesics are a cornerstone of pain management; however, their use is frequently associated with debilitating side effects, most notably opioid-induced constipation (OIC). OIC arises from the activation of μ-opioid receptors (MOR) in the gastrointestinal (GI) tract, leading to decreased motility and fluid secretion. Axelopran (formerly TD-1211) is a peripherally restricted μ-opioid receptor antagonist designed to mitigate OIC without compromising the centrally mediated analgesic effects of opioids. Its mechanism of action relies on its limited ability to cross the blood-brain barrier (BBB), thereby selectively targeting peripheral opioid receptors in the gut. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its pharmacology, efficacy, and the experimental methodologies used in its evaluation.
Chemical Structure and Properties
-
IUPAC Name: 3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
-
Chemical Formula: C₂₆H₃₉N₃O₄
-
Molecular Weight: 457.61 g/mol
-
CAS Number: 949904-48-7
Non-Clinical Pharmacology
In Vitro Pharmacology
This compound is a potent antagonist of the μ-opioid receptor with a distinct binding profile compared to other peripherally acting mu-opioid receptor antagonists (PAMORAs). While it also exhibits affinity for kappa (κ) and delta (δ) opioid receptors, its primary action is at the μ-opioid receptor.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound [1]
| Parameter | μ-Opioid Receptor (human) | δ-Opioid Receptor (human) | κ-Opioid Receptor (guinea pig) |
| Binding Affinity (pKd) | 9.7 | 8.6 | 9.9 |
| Functional Antagonism (pKb) | 9.6 | 8.8 | 9.5 |
| Functional Antagonism (pA2) | 10.1 (guinea pig ileum) | - | 8.8 (guinea pig ileum) |
| Functional Antagonism (pKb) | - | 8.4 (hamster vas deferens) | - |
Preclinical Efficacy Models
The efficacy of this compound in mitigating opioid-induced effects on gastrointestinal motility has been demonstrated in various preclinical models.
Table 2: Preclinical In Vivo Efficacy of this compound [1]
| Model | Species | Opioid Agonist | This compound Effect |
| Gastrointestinal Transit (Charcoal Meal) | Rat | Morphine | Dose-dependent reversal of morphine-induced delay in transit |
| Gastric Emptying | Rat | Loperamide | Inhibition of loperamide-induced delay in gastric emptying[2] |
Peripheral Restriction and Central Nervous System (CNS) Safety
A key feature of this compound is its peripheral restriction, which is attributed to its properties as a P-glycoprotein (P-gp) substrate[1]. P-gp is an efflux transporter highly expressed at the blood-brain barrier, actively limiting the entry of its substrates into the CNS.
Table 3: Assessment of this compound's CNS Penetration [1]
| Assay | Species | Finding | Implication |
| Morphine-induced Anti-nociception (Hot Plate Test) | Rat, Dog | No inhibition of morphine's analgesic effect | Lack of central μ-opioid receptor antagonism |
| Morphine-dependent Withdrawal Response | Mouse | No induction of CNS withdrawal symptoms | Minimal CNS penetration |
Clinical Development
This compound has undergone Phase 2 clinical trials for the treatment of OIC in patients with chronic non-cancer pain.
Phase 2b Clinical Trial (NCT01459926)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with OIC.
Table 4: Efficacy Results from Phase 2b Study of this compound in OIC [2]
| Endpoint | Placebo | This compound (5 mg) | This compound (10 mg) | This compound (15 mg) |
| Change from Baseline in Weekly Spontaneous Bowel Movements (SBMs) | Increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Change from Baseline in Weekly Complete Spontaneous Bowel Movements (CSBMs) | Increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Responder Rate (% of patients with ≥3 SBMs/week and an increase of ≥1 SBM/week) | - | - | - | 70% |
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events were gastrointestinal in nature, including diarrhea, nausea, and abdominal pain[2]. These events were typically mild to moderate in severity and often occurred at the beginning of treatment[2]. No serious adverse events related to the treatment were reported[2].
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The binding of an opioid agonist to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in decreased neuronal excitability and, in the gut, reduced peristalsis and secretion. This compound, as a competitive antagonist, blocks the binding of opioid agonists to the receptor, thereby preventing these downstream effects.
Caption: Mu-Opioid Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow for In Vitro Receptor Binding Assay
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of this compound, these assays quantify its ability to displace a radiolabeled ligand from the μ, δ, and κ opioid receptors.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.
Experimental Workflow for In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)
The charcoal meal test is a common in vivo model to assess the effects of drugs on gastrointestinal transit. This assay was used to demonstrate this compound's ability to counteract opioid-induced constipation.
Caption: Workflow for the in vivo charcoal meal test to assess gastrointestinal motility.
Detailed Experimental Protocols
In Vitro Opioid Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human μ, δ, or guinea pig κ opioid receptors.
-
Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-Diprenorphine and varying concentrations of this compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from competition binding curves.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vitro Functional Antagonism Assay (GTPγS Binding Assay - General Protocol)
-
Objective: To determine the functional antagonist activity (pKb) of this compound at opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Opioid agonist (e.g., DAMGO for MOR).
-
Test compound: this compound.
-
Assay buffer.
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP.
-
A fixed concentration of the opioid agonist is added in the presence of varying concentrations of this compound.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.
-
Radioactivity is quantified by scintillation counting.
-
The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pKb or pA2).
-
In Vivo Gastrointestinal Motility (Charcoal Meal Test in Rats - General Protocol)
-
Objective: To evaluate the effect of this compound on opioid-induced delay in gastrointestinal transit.
-
Animals: Male Wistar rats.
-
Materials:
-
Opioid agonist (e.g., morphine).
-
Test compound: this compound.
-
Charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia).
-
-
Procedure:
-
Rats are fasted overnight with free access to water.
-
Animals are treated with the opioid agonist to induce constipation.
-
Subsequently, different groups of animals are treated with varying doses of this compound or vehicle.
-
After a set period, a charcoal meal is administered orally.
-
After another defined period, the animals are euthanized.
-
The small intestine is carefully removed, and the total length from the pylorus to the cecum is measured.
-
The distance traveled by the charcoal meal from the pylorus is also measured.
-
The percent of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100.
-
P-glycoprotein Substrate Assessment (Caco-2 Permeability Assay - General Protocol)
-
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
-
Cell Line: Caco-2 human colorectal adenocarcinoma cells, which differentiate into a polarized monolayer expressing P-gp.
-
Procedure:
-
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured until a confluent monolayer is formed.
-
The permeability of this compound is assessed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
The experiment is conducted in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
The concentration of this compound in the donor and receiver compartments is measured at various time points using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
-
Conclusion
This compound is a potent, peripherally restricted μ-opioid receptor antagonist with a well-defined preclinical and clinical profile. Its mechanism of action, centered on the selective blockade of peripheral opioid receptors in the gastrointestinal tract, has been substantiated through a variety of in vitro and in vivo studies. The data from these studies demonstrate its potential to effectively treat opioid-induced constipation without compromising central analgesia. The detailed methodologies provided in this guide offer a framework for the continued research and development of peripherally acting opioid antagonists, a critical area in supportive care for patients requiring chronic opioid therapy.
References
Axelopran: A Peripherally-Acting Mu-Opioid Receptor Antagonist for the Reversal of Opioid-Induced Immunosuppression
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Opioids, the cornerstone of management for moderate to severe pain, are known to have a range of side effects. Among the most significant, particularly in the context of oncology and immunotherapy, is opioid-induced immunosuppression (OIS). This phenomenon can blunt the patient's anti-tumor immune response and potentially compromise the efficacy of life-saving treatments like immune checkpoint inhibitors. Axelopran (formerly TD-1211) is a peripherally restricted mu-opioid receptor antagonist (PAMORA) designed to mitigate the undesirable peripheral effects of opioids without compromising their central analgesic action.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound in blocking OIS, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Core Mechanism of Action
Opioids, such as morphine, exert their immunosuppressive effects primarily through the activation of mu-opioid receptors (OPRM1) expressed on various immune cells, including CD4+ and CD8+ T-lymphocytes.[1][3] This activation in the periphery leads to a suppression of the anti-tumor immune response, characterized by reduced infiltration of T-cells into the tumor microenvironment.[1][3] This can consequently diminish the effectiveness of immunotherapies that rely on a robust T-cell response, such as anti-PD-1 therapy.[1][3]
This compound is a potent, peripherally-acting antagonist of the mu-opioid receptor.[1] Due to its chemical structure, it has limited ability to cross the blood-brain barrier, thereby confining its action to the periphery.[1] By competitively binding to and blocking peripheral mu-opioid receptors on immune cells, this compound prevents morphine and other opioids from exerting their immunosuppressive effects.[1][3] This restores the normal function of immune cells, including their ability to infiltrate tumors and mediate anti-cancer activity, thus preserving the efficacy of concurrent immunotherapies.[3][4] The clinical-stage biopharmaceutical company, Glycyx, is currently developing this compound to address opioid-induced immunotherapy failure (OIIF) in cancer patients and has an active Investigational New Drug (IND) application for human trials.[5][6]
Quantitative Data from Preclinical Studies
The efficacy of this compound in reversing opioid-induced immunosuppression and restoring the anti-tumor effects of immunotherapy has been demonstrated in preclinical models. The following tables summarize key quantitative findings from a syngeneic orthotopic mouse model of oral squamous cell carcinoma.[3][7][8]
Table 1: Effect of Morphine, Anti-PD-1, and this compound on Tumor Volume
| Treatment Group | Mean Tumor Volume (mm³) (Approximate) | Percentage Change from Morphine + IgG |
| Vehicle + IgG | ~100 | - |
| Morphine + IgG | ~120 | 0% |
| Vehicle + anti-PD-1 | ~50 | -58% |
| Morphine + anti-PD-1 | ~110 | -8% |
| Morphine + this compound + anti-PD-1 | ~40 | -67% |
Data are approximated from graphical representations in McIlvried et al., 2024.[7][8]
Table 2: Effect of Morphine, Anti-PD-1, and this compound on Tumor Infiltration of CD8+ T-Cells
| Treatment Group | Mean CD8+ T-Cells (% of CD45+ cells) (Approximate) | Percentage Change from Morphine + IgG |
| Vehicle + IgG | ~15% | - |
| Morphine + IgG | ~5% | 0% |
| Vehicle + anti-PD-1 | ~25% | +400% |
| Morphine + anti-PD-1 | ~8% | +60% |
| Morphine + this compound + anti-PD-1 | ~20% | +300% |
Data are approximated from graphical representations in McIlvried et al., 2024.[8] One study noted a 75±5% reduction in CD8+ T cells in morphine-treated mice compared to sham-treated mice.
Experimental Protocols
Syngeneic Orthotopic Mouse Model of Oral Squamous Cell Carcinoma
This protocol describes the in vivo model used to evaluate the interplay between morphine, this compound, and anti-PD-1 immunotherapy.[3][7][8]
-
Cell Line: Mouse oral cancer cell line 1 (MOC1).
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: MOC1 cells are injected into the tongues of the mice to establish orthotopic tumors.
-
Treatment Groups:
-
Vehicle (saline) + IgG control antibody
-
Morphine + IgG control antibody
-
Vehicle + anti-PD-1 antibody
-
Morphine + anti-PD-1 antibody
-
Morphine + this compound + anti-PD-1 antibody
-
-
Drug Administration:
-
Morphine: Administered at a dose of 10 mg/kg intraperitoneally (i.p.) twice daily for 4.5 days.[3]
-
This compound: Administered at a dose of 1 mg/kg i.p. co-injected with morphine.[3]
-
Anti-PD-1 Antibody: Administered at a dose of 250 µg per mouse via i.p. injection on days 6, 8, and 10 following the initiation of morphine/vehicle treatment.[7][8]
-
-
Endpoint Analysis: Tumor volume is measured using calipers. Tumors are harvested 48 hours after the final anti-PD-1 dose for analysis of tumor-infiltrating lymphocytes by flow cytometry.[7][8]
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the general steps for isolating and analyzing TILs from tumor tissue.[1][9][10]
-
Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of Collagenase D and DNAse I) to create a single-cell suspension.[10]
-
Leukocyte Isolation: The single-cell suspension is subjected to density gradient centrifugation (e.g., using Lympholyte) to separate leukocytes from tumor cells and debris.[10]
-
Cell Staining: The isolated leukocytes are stained with a panel of fluorescently-labeled antibodies against cell surface and intracellular markers. A typical panel for T-cell analysis includes:
-
A viability dye to exclude dead cells.
-
CD45 to identify all hematopoietic cells.
-
CD3 to identify T-lymphocytes.
-
CD4 to identify helper T-cells.
-
CD8 to identify cytotoxic T-cells.
-
Foxp3 for regulatory T-cells (intracellular stain).
-
PD-1 to assess T-cell exhaustion.
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The resulting data is analyzed using specialized software (e.g., FlowJo) to quantify the populations of different immune cell subsets within the tumor.[10]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Mu Opioid Receptor Expression in Developing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of Opioid Receptors in Immune System Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Groundbreaking Research from UPMC Highlights Opioids' Suppressive Impact on Immune Checkpoint Inhibitors and the Potential of this compound, an Opioid Antagonist to Reverse It - BioSpace [biospace.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]
- 10. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
Preclinical Cancer Models for Axelopran Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axelopran (formerly TD-1211) is a peripherally acting μ-opioid receptor (MOR) antagonist that has shown promise in preclinical cancer research. Its mechanism of action primarily revolves around mitigating the immunosuppressive effects of opioids, which are commonly used for pain management in cancer patients. By blocking peripheral MORs, this compound may enhance the efficacy of immunotherapies, such as checkpoint inhibitors, and potentially exert direct anti-tumor effects. This guide provides a comprehensive overview of the preclinical models used to investigate this compound's therapeutic potential in oncology, detailing experimental protocols, summarizing key findings, and illustrating the underlying biological pathways.
Core Concepts: Mechanism of Action
This compound's primary target is the μ-opioid receptor (OPRM1), a G-protein coupled receptor.[1] Activation of MOR by endogenous or exogenous opioids can promote tumor growth through several mechanisms:
-
Immunosuppression: Opioids can suppress the function of various immune cells, including T cells and natural killer (NK) cells, thereby hindering the body's natural anti-tumor immune response.[2]
-
Direct Effects on Tumor Cells: MOR activation has been linked to signaling pathways that promote cancer cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[3]
-
Angiogenesis: Opioids can stimulate the formation of new blood vessels, which are essential for tumor growth and metastasis.[1]
This compound, being a peripherally restricted antagonist, blocks these pro-tumoral effects in the tumor microenvironment without interfering with the central analgesic effects of opioids.[4]
Preclinical Models and Experimental Data
A variety of preclinical models have been employed to evaluate the efficacy of this compound in different cancer types. These models range from in vitro cell cultures to in vivo animal models, each offering unique insights into the drug's mechanism of action.
Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice, are crucial for studying immunotherapies as they allow for the investigation of interactions between the tumor, the host immune system, and the therapeutic agent.[5]
The MOC1 and MOC2 syngeneic mouse models of oral squamous cell carcinoma have been instrumental in demonstrating this compound's ability to reverse opioid-induced immunosuppression and enhance the efficacy of anti-PD-1 therapy.[1]
Quantitative Data Summary
| Treatment Group | Tumor Volume Reduction (relative to Morphine + Anti-PD-1) | CD8+ T Cell Infiltration (relative to Morphine + Anti-PD-1) | Survival |
| Morphine + Anti-PD-1 | Baseline | Baseline | Baseline |
| Morphine + Anti-PD-1 + this compound | Significant Decrease | Significant Increase | Improved |
| Anti-PD-1 alone | Significant Decrease | Significant Increase | Improved |
Note: Specific quantitative data from publicly available sources is limited. The table reflects the qualitative findings of "significant" changes reported in the literature.
The MC38 syngeneic colorectal cancer model has been used to assess the combination of this compound with anti-PD-1 antibodies.[1]
Quantitative Data Summary
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Survival Rate (%) |
| Control | 0 | 0 |
| Anti-PD-1 | 33 | Not Reported |
| This compound + Anti-PD-1 | Synergistic Increase (data not specified) | Increased |
Note: While studies report a synergistic effect, specific TGI percentages for the combination are not detailed in the available literature.
Zebrafish Melanoma Model
The zebrafish embryo model offers a high-throughput platform for studying tumor growth and metastasis in a transparent organism. This model has been used to test the direct effects of this compound on melanoma cells.[1]
Quantitative Data Summary
| Treatment Group | Primary Tumor Size (relative to control) | Metastatic Cell Count (relative to control) |
| Control | Baseline | Baseline |
| This compound | Significant Reduction | Significant Reduction |
Note: Quantitative data is not available in the reviewed literature. The table reflects the reported "significant impact."
In Ovo (Chicken Egg) Breast Cancer Model
The chorioallantoic membrane (CAM) of a chicken egg provides a vascularized environment to study tumor growth, angiogenesis, and metastasis. This model has been utilized to investigate the effects of this compound on breast cancer.[1]
Quantitative Data Summary
| Treatment Group | Tumor Weight (relative to control) | Angiogenesis (Vessel Density) | Metastasis |
| Control | Baseline | Baseline | Baseline |
| This compound | Significant Reduction | Reduced | Reduced |
Note: Specific quantitative data is not available in the reviewed literature. The table reflects the reported "significant impact."
Detailed Experimental Protocols
Syngeneic Mouse Model of Head and Neck Squamous Cell Carcinoma (HNSCC)
This protocol outlines the key steps for establishing an orthotopic HNSCC model and evaluating the efficacy of this compound in combination with an immune checkpoint inhibitor.
Cell Lines and Animals:
-
Cell Lines: MOC1 or MOC2 (Mouse Oral Cancer) cell lines.[2][6]
-
Animals: C57BL/6 mice (immunocompetent).[6]
Experimental Procedure:
-
Cell Culture: Culture MOC1 or MOC2 cells in appropriate media until they reach the desired confluency for injection.
-
Tumor Inoculation:
-
Anesthetize C57BL/6 mice.
-
Inject 7.5 x 10^5 MOC1 cells or 2 x 10^4 MOC2 cells in a 1:1 mixture of DMEM and Matrigel into the anterior lateral portion of the tongue.[4]
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Treatment Regimen (Example):
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Morphine Administration: Administer morphine (e.g., 10 mg/kg, subcutaneously, twice daily) to induce an immunosuppressive state.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally, daily).
-
Anti-PD-1 Administration: Administer an anti-PD-1 antibody (e.g., 200 µg per mouse, intraperitoneally, every 3 days for a specified number of doses).[7]
-
-
Endpoint Analysis:
-
Tumor Growth: Continue to monitor tumor volume throughout the study.
-
Survival: Monitor survival of the animals.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs)).
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections to visualize immune cell infiltration.
-
Signaling Pathways and Experimental Workflows
μ-Opioid Receptor Signaling in Cancer
Activation of the μ-opioid receptor by opioids triggers a cascade of intracellular signaling events that can promote cancer progression and suppress anti-tumor immunity. This compound acts by blocking the initial step in this pathway.
Caption: μ-Opioid receptor signaling cascade in cancer cells and immune cells.
Generalized Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a syngeneic mouse model.
Caption: Generalized workflow for in vivo efficacy studies of this compound.
Conclusion
Preclinical models have been instrumental in elucidating the potential of this compound as an adjunctive therapy in cancer treatment. The data, primarily from syngeneic mouse models, suggest that by antagonizing peripheral μ-opioid receptors, this compound can counteract opioid-induced immunosuppression and enhance the anti-tumor activity of immune checkpoint inhibitors. Further research is warranted to fully quantify these effects across various cancer types and to translate these promising preclinical findings into clinical benefits for cancer patients. The detailed methodologies and conceptual frameworks provided in this guide aim to facilitate the design and execution of future studies in this important area of immuno-oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived zebrafish xenografts of uveal melanoma reveal ferroptosis as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of opioids and mu-opioid receptors on oncologic metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid Receptor-Mediated and Non-Opioid Receptor-Mediated Roles of Opioids in Tumour Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Tank to Treatment: Modeling Melanoma in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Axelopran: An In-Depth Technical Guide on its Affinity for Kappa and Delta Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of axelopran (TD-1211) at kappa opioid receptors (KOR) and delta opioid receptors (DOR). This compound is recognized as a peripherally restricted, neutral opioid receptor antagonist.[1] This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Quantitative Data Summary
The binding affinity and functional antagonist activity of this compound at kappa and delta opioid receptors have been characterized in several studies. The following tables summarize the key quantitative data. For ease of comparison, binding affinities are presented as pKi, pKd, and Ki values, and functional antagonist potencies are presented as pKb and pA2 values.
Table 1: this compound Binding Affinity at Kappa and Delta Opioid Receptors
| Receptor Subtype | Species/System | Parameter | Value | Reference |
| Kappa (κ) | Guinea Pig Recombinant (CHO-K1 cells) | pKd | 9.9 | [1] |
| Ki (nM) | ~0.13 | Calculated | ||
| pKi | 9.9 | [2] | ||
| Ki (nM) | ~0.13 | Calculated | ||
| Unknown | Ki (nM) | 40 | [3] | |
| Delta (δ) | Human Recombinant (CHO-K1 cells) | pKd | 8.6 | [1] |
| Ki (nM) | ~2.51 | Calculated | ||
| pKi | 8.8 | [2] | ||
| Ki (nM) | ~1.58 | Calculated | ||
| Unknown | Ki (nM) | 4.4 | [3] |
Note: Ki values were calculated from pKd and pKi values using the formula Ki = 10-X M, and then converted to nM. The significant discrepancy in the reported Ki values for the kappa opioid receptor should be noted for future experimental design.
Table 2: this compound Functional Antagonist Activity at Kappa and Delta Opioid Receptors
| Receptor Subtype | Species/System | Parameter | Value | Reference |
| Kappa (κ) | Guinea Pig Recombinant (CHO-K1 cells) | pKb | 9.5 | [1] |
| Guinea Pig Ileum (native tissue) | pA2 | 8.8 | [1] | |
| Delta (δ) | Human Recombinant (CHO-K1 cells) | pKb | 8.8 | [1] |
| Hamster Vas Deferens (native tissue) | pKb | 8.4 | [1] |
Experimental Protocols
Detailed methodologies for determining the binding affinity and functional activity of compounds like this compound are crucial for the reproducibility and interpretation of results. The following are representative protocols for radioligand competition binding assays and GTPγS functional assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO-K1) stably expressing the human delta or guinea pig kappa opioid receptor.
-
Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]U-69,593 for KOR, [³H]naltrindole for DOR).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled naloxone or the respective selective agonist/antagonist) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Controls:
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a high concentration of the non-specific binding control.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. To determine the antagonist properties of this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
1. Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A known agonist for the target receptor (e.g., U-50,488 for KOR, SNC80 for DOR).
-
Test Compound: this compound.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically contains HEPES, MgCl₂, and NaCl.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, receptor membranes, and varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the respective agonist to stimulate the receptor.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration in the presence of the agonist.
-
Determine the IC50 of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
The antagonist constant (Kb) can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, can also be determined.
-
Mandatory Visualizations
Signaling Pathway
Caption: Opioid receptor antagonist signaling pathway.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Experimental Workflow: [³⁵S]GTPγS Functional Assay
References
Methodological & Application
Axelopran Protocol for In Vivo Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axelopran (formerly TD-1211) is a peripherally acting mu (µ)-opioid receptor antagonist (PAMORA) under investigation for its potential to mitigate the gastrointestinal side effects of opioid analgesics, primarily opioid-induced constipation (OIC). Additionally, recent preclinical studies have highlighted its potential role in cancer immunotherapy by counteracting opioid-induced immunosuppression. These application notes provide detailed protocols for utilizing this compound in in vivo mouse models for both OIC and cancer immunotherapy research.
Mechanism of Action
Opioids exert their analgesic effects by binding to µ-opioid receptors in the central nervous system (CNS). However, they also bind to µ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and consequently, constipation. This compound is designed to selectively block these peripheral µ-opioid receptors in the gut without crossing the blood-brain barrier, thereby alleviating OIC without compromising the central analgesic effects of opioids. In the context of oncology, opioids have been shown to have immunosuppressive effects, potentially hindering the efficacy of immunotherapies. By blocking peripheral opioid receptors on immune cells, this compound may reverse this immunosuppression and enhance anti-tumor immune responses.
Signaling Pathway of this compound in Opioid-Induced Constipation
Application Notes and Protocols: Dose-Dependent Inhibition of Gastric Emptying by Axelopran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Axelopran (TD-1211), a peripherally acting mu-opioid receptor antagonist (PAMORA), and its dose-dependent effects on gastric emptying. The provided protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the efficacy of this compound and similar compounds in mitigating opioid-induced gastrointestinal dysfunction.
Introduction
Opioid analgesics are potent pain relievers, but their use is frequently associated with significant gastrointestinal side effects, most notably opioid-induced constipation (OIC) and delayed gastric emptying.[1] These effects are primarily mediated by the activation of mu-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility. This compound is a peripherally restricted mu-opioid receptor antagonist designed to counteract these adverse effects without compromising the central analgesic properties of opioids.[2] Preclinical studies have demonstrated that this compound effectively reverses opioid-induced delays in gastric emptying in a dose-dependent manner.[3]
Mechanism of Action
Opioids, such as loperamide or morphine, bind to mu-opioid receptors on enteric neurons. This binding initiates a G-protein coupled signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. The downstream effects include a decrease in the release of excitatory neurotransmitters like acetylcholine, which are crucial for stimulating smooth muscle contractions and promoting gastric motility. The result is a slowing of gastric emptying and intestinal transit.[4]
This compound acts as a competitive antagonist at these peripheral mu-opioid receptors. By binding to the receptors, it blocks the action of opioid agonists, thereby preventing the inhibitory signaling cascade. This restores normal neurotransmitter release and gastrointestinal motility. Due to its limited ability to cross the blood-brain barrier, this compound's effects are confined to the periphery, preserving the central analgesic effects of opioids.[5][6]
Data Presentation: Dose-Dependent Reversal of Opioid-Induced Gastric Emptying Delay
The following table summarizes preclinical data on the efficacy of this compound in reversing loperamide-induced delays in gastric emptying in a rat model. The data is presented as the percent reversal of the delay, where 0% represents the maximal delay induced by loperamide and 100% represents a complete return to baseline gastric emptying rates.
| This compound (TD-1211) Dose (mg/kg, oral) | Mean Percent Reversal of Loperamide-Induced Delay (%) |
| 0.1 | ~20% |
| 0.3 | ~50% |
| 1.0 | ~80% |
| 3.0 | ~95% |
Data is extrapolated from graphical representations in preclinical studies.[3][5] The experiment measured the reversal of gastric emptying inhibition induced by the peripheral opioid agonist loperamide.
Key Experimental Protocols
1. Preclinical Evaluation of Gastric Emptying in a Rodent Model (Phenol Red Meal Assay)
This protocol describes a common method for assessing gastric emptying in rats or mice to evaluate the efficacy of a test compound like this compound in reversing opioid-induced gastroparesis.[5]
Materials:
-
Test Compound: this compound (TD-1211)
-
Opioid Agonist: Loperamide
-
Phenol Red Meal: 1.5% methylcellulose in water containing 0.5 mg/mL phenol red
-
Vehicle for this compound and Loperamide (e.g., 0.5% methylcellulose)
-
0.1 N NaOH
-
Trichloroacetic acid (TCA), 20% w/v
-
Spectrophotometer
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Acclimation and Fasting: Male Sprague-Dawley rats are acclimated for at least 3 days before the experiment. Animals are fasted overnight (approximately 18 hours) with free access to water.
-
Dosing:
-
Control Group: Administer vehicle for loperamide subcutaneously (s.c.) and vehicle for this compound orally (p.o.).
-
Opioid-Treated Group: Administer loperamide (e.g., 1-2 mg/kg, s.c.) to induce delayed gastric emptying. Administer this compound vehicle (p.o.).
-
Test Groups: Administer loperamide (e.g., 1-2 mg/kg, s.c.). After a set pre-treatment time (e.g., 30 minutes), administer varying doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, p.o.).
-
-
Phenol Red Meal Administration: 60 minutes after this compound or vehicle administration, all animals receive a 1.5 mL oral gavage of the phenol red meal.
-
Sample Collection: 20 minutes after the phenol red meal administration, euthanize the animals by cervical dislocation.
-
Stomach Excision: Immediately perform a laparotomy, clamp the pylorus and cardia, and carefully excise the stomach.
-
Phenol Red Extraction:
-
Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% TCA to precipitate proteins. Centrifuge for 20 minutes.
-
Add 4 mL of 0.5 N NaOH to 3 mL of the resulting supernatant to develop the color.
-
-
Quantification:
-
Measure the absorbance of the final solution at 560 nm using a spectrophotometer.
-
A standard curve for phenol red is prepared to calculate the amount of phenol red remaining in the stomach.
-
-
Calculation of Gastric Emptying:
-
Gastric Emptying (%) = (1 - [Amount of phenol red in test stomach / Average amount of phenol red in t=0 stomachs]) x 100.
-
A separate group of animals is sacrificed immediately after receiving the phenol red meal to determine the average amount at time zero (t=0).
-
2. Clinical Evaluation of Gastric Emptying (Gastric Emptying Scintigraphy)
This protocol is based on consensus recommendations for clinical gastric emptying scintigraphy (GES) and can be adapted for trials evaluating this compound.[3][7]
Patient Preparation:
-
Medication Discontinuation: Patients should discontinue any medications that may affect gastric motility, including prokinetics and opiates, for at least 48-72 hours prior to the study, unless the study is designed to assess the efficacy of this compound in the presence of maintenance opioid therapy.[7]
-
Fasting: Patients must fast for a minimum of 4 hours before the study.
-
Blood Glucose: For diabetic patients, blood glucose levels should be below 275 mg/dL before starting the test, as hyperglycemia can delay gastric emptying.
Standardized Meal:
-
Composition: The standard meal consists of 120g of liquid egg whites (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid, two slices of white toast with 30g of strawberry jam, and 120 mL of water.
-
Ingestion: The patient should consume the entire meal within 10 minutes.
Image Acquisition:
-
Instrumentation: A gamma camera equipped with a low-energy, high-resolution collimator is used. The energy window is centered at 140 keV with a 20% window.
-
Imaging Schedule: 1-minute static images are acquired in both anterior and posterior views immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[7]
Data Analysis:
-
Region of Interest (ROI): An ROI is drawn around the stomach on each image.
-
Decay Correction: All counts are corrected for radioactive decay back to time 0.
-
Geometric Mean Correction: The geometric mean of the anterior and posterior counts is calculated to correct for attenuation.
-
Percent Retention Calculation: The percentage of the meal remaining in the stomach at each time point is calculated relative to the counts at time 0.
-
% Retention = (Geometric Mean Counts at time X / Geometric Mean Counts at time 0) x 100.
-
Interpretation:
-
Normal Values: Gastric retention should be ≤90% at 1 hour, ≤60% at 2 hours, and ≤10% at 4 hours.
-
Delayed Gastric Emptying: Retention greater than 60% at 2 hours or greater than 10% at 4 hours indicates delayed gastric emptying.
-
Efficacy of this compound: In a clinical trial setting, the normalization or significant reduction in percent retention at these time points in the this compound group compared to a placebo group (in patients on stable opioid therapy) would indicate efficacy.
Visualizations
Caption: Signaling pathway of this compound's antagonism at the peripheral mu-opioid receptor.
Caption: Experimental workflow for a preclinical rodent gastric emptying study.
Caption: Logical relationship of this compound's dose-dependent effect on gastric emptying.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Opioid-induced constipation: advances and clinical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointest… [ouci.dntb.gov.ua]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Combined Use of Axelopran and Anti-PD-1 Therapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Immune checkpoint inhibitors (ICIs), particularly those targeting the programmed cell death protein 1 (PD-1) pathway, have revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD-1 therapy.[1] Concurrently, many cancer patients require opioid analgesics for pain management. Emerging preclinical evidence indicates that opioids can induce immunosuppression, thereby diminishing the efficacy of immunotherapies like anti-PD-1.[2][3] Morphine, a commonly used opioid, has been shown to suppress the infiltration and activity of cytotoxic CD8+ T cells within the tumor microenvironment by binding to the μ-opioid receptor (OPRM1) on these immune cells.[2][4]
Axelopran is a peripherally acting μ-opioid receptor antagonist (PAMORA) that does not cross the blood-brain barrier.[5][6] This characteristic allows it to block the immunosuppressive effects of opioids in the periphery without compromising their central analgesic properties.[3] Preclinical studies have demonstrated that the co-administration of this compound with opioids can reverse their detrimental effects on the anti-tumor immune response and synergize with anti-PD-1 therapy to enhance tumor control.[4][7] These application notes provide a detailed overview and protocols for investigating the combination of this compound and anti-PD-1 therapy in a syngeneic mouse model of oral cancer.
Principle
The combination of this compound and anti-PD-1 therapy is based on the principle of mitigating opioid-induced immunosuppression to enhance the efficacy of checkpoint blockade. Opioids, administered for cancer-related pain, bind to μ-opioid receptors on immune cells, particularly CD8+ T cells, leading to reduced infiltration into the tumor and an exhausted phenotype.[4][8] This dampens the anti-tumor immune response that anti-PD-1 therapy aims to unleash.
This compound, by selectively blocking peripheral μ-opioid receptors, prevents opioids from exerting their immunosuppressive effects on tumor-infiltrating lymphocytes.[9] This restores the immune-permissive tumor microenvironment, allowing anti-PD-1 antibodies to effectively block the PD-1/PD-L1 axis and reinvigorate cytotoxic T cell-mediated tumor cell killing. The expected outcome of this combination is a synergistic anti-tumor effect, leading to reduced tumor growth and improved survival in preclinical models.[4]
Materials
The following table outlines the necessary reagents and equipment for the described protocols.
| Category | Item |
| Cell Lines | Murine Oral Cancer (MOC1) cells |
| Animals | 6-8 week old female C57BL/6 mice |
| Therapeutic Agents | This compound (TD-1211) |
| Anti-mouse PD-1 antibody (e.g., clone RMP1-14 or 29F.1A12) | |
| Isotype control antibody (e.g., Rat IgG2a) | |
| Morphine sulfate | |
| Cell Culture | DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin |
| Tumor Implantation | Matrigel® or Geltrex™, Sterile PBS, Insulin syringes |
| Drug Administration | Sterile saline, Sterile PBS (pH 7.4), Syringes and needles (27-30G) |
| Tumor Measurement | Digital calipers |
| Tissue Processing | Collagenase D, DNase I, RPMI 1640 medium, 70µm cell strainers |
| Flow Cytometry | FACS buffer (PBS + 2% FBS), Fc block (anti-CD16/32), LIVE/DEAD™ fixable viability dye, Fluorochrome-conjugated antibodies (anti-CD45, anti-CD3, anti-CD8, anti-PD-1) |
| Equipment | Cell culture incubator, Biosafety cabinet, Centrifuge, Hemocytometer or automated cell counter, Flow cytometer, GentleMACS™ Dissociator (optional) |
II. Experimental Protocols
Protocol 1: Orthotopic Syngeneic Mouse Model of Oral Cancer
This protocol describes the establishment of an orthotopic oral cancer model using MOC1 cells, which are transplantable into immunocompetent C57BL/6 mice.[3][10]
2.1.1 Cell Culture
-
Culture MOC1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2.5 x 10^7 cells/mL. Keep the cell suspension on ice.[10]
2.1.2 Orthotopic Injection
-
Anesthetize 6-8 week old female C57BL/6 mice using isoflurane.
-
Gently restrain the mouse and carefully inject 20 µL of the cell suspension (containing 5 x 10^5 MOC1 cells) into the lateral aspect of the tongue using an insulin syringe with a 29G needle.[10]
-
Monitor the mice until they have fully recovered from anesthesia.
-
House the mice in a pathogen-free environment and monitor their weight and general health regularly.
-
Begin tumor measurements approximately 7-10 days post-injection using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Protocol 2: Combination Therapy with this compound and Anti-PD-1
This protocol outlines the administration of morphine, this compound, and anti-PD-1 antibody in the established MOC1 tumor model.
2.2.1 Treatment Groups Establish treatment groups (n=6-10 mice per group) to assess the individual and combined effects of the therapies. A representative experimental design is shown in the table below.
| Group | Treatment 1 | Treatment 2 | Treatment 3 |
| 1 | Vehicle (Saline) | Vehicle (PBS) | Isotype Control |
| 2 | Morphine | Vehicle (PBS) | Isotype Control |
| 3 | Morphine | This compound | Isotype Control |
| 4 | Vehicle (Saline) | Vehicle (PBS) | Anti-PD-1 |
| 5 | Morphine | Vehicle (PBS) | Anti-PD-1 |
| 6 | Morphine | This compound | Anti-PD-1 |
2.2.2 Drug Preparation and Administration
-
Morphine: Dissolve morphine sulfate in sterile saline to a final concentration for a dose of 10 mg/kg. Administer subcutaneously (s.c.) twice daily.[8][11]
-
This compound: Prepare this compound in a suitable vehicle (e.g., pH 7 PBS). Administer at a dose of 1 mg/kg via intraperitoneal (i.p.) injection, co-administered with morphine.[4]
-
Anti-PD-1/Isotype Control: Dilute the anti-PD-1 antibody (or isotype control) in sterile PBS. Administer at a dose of 200-250 µg per mouse (approximately 10 mg/kg) via i.p. injection every 3-4 days for a total of 3 doses.[4][12]
2.2.3 Dosing Schedule
-
Once tumors reach a palpable size (e.g., ~100 mm^3), randomize the mice into the treatment groups.
-
Begin administration of morphine and this compound (or their respective vehicles).
-
Start the anti-PD-1/isotype control antibody treatment on a predetermined schedule (e.g., on days 12, 15, and 18 post-tumor implantation).[4]
-
Continue to monitor tumor growth and body weight throughout the experiment.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1,500 mm^3) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee guidelines.
Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the isolation and immunophenotyping of TILs from tumor tissues by flow cytometry to assess the impact of the combination therapy on the tumor immune microenvironment.
2.3.1 Tumor Digestion and Single-Cell Suspension Preparation
-
At the experimental endpoint, euthanize the mice and surgically resect the tumors.
-
Weigh the tumors and mince them into small pieces in a petri dish containing RPMI 1640 medium.
-
Transfer the minced tumor tissue to a digestion buffer containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI 1640.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS and centrifuge at 300 x g for 5-7 minutes.
-
If necessary, perform red blood cell lysis.
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
2.3.2 Flow Cytometry Staining
-
Count the viable cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add Fc block (anti-CD16/32) to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add a LIVE/DEAD™ fixable viability dye and incubate for 20 minutes at 4°C, protected from light.
-
Wash the cells with FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD45, anti-CD3, anti-CD8, anti-PD-1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer for acquisition on a flow cytometer.
2.3.3 Data Acquisition and Analysis
-
Acquire the samples on a calibrated flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo™).
-
Gate on viable, single cells, followed by gating on CD45+ leukocytes.
-
From the CD45+ population, identify CD3+ T cells, and subsequently CD8+ cytotoxic T cells.
-
Quantify the percentage of PD-1 expressing cells within the CD8+ T cell population.
-
Compare the percentages and absolute numbers of these immune cell populations across the different treatment groups.
III. Data Presentation
Quantitative data from the preclinical studies should be summarized in tables for clear comparison.
Table 1: Effect of this compound and Anti-PD-1 on Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | % Tumor Growth Inhibition |
| Vehicle + Isotype | ||
| Morphine + Isotype | ||
| Morphine + this compound + Isotype | ||
| Vehicle + Anti-PD-1 | ||
| Morphine + Anti-PD-1 | ||
| Morphine + this compound + Anti-PD-1 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes
| Treatment Group | % CD45+ of Live Cells ± SEM | % CD8+ of CD45+ Cells ± SEM | % PD-1+ of CD8+ Cells ± SEM |
| Vehicle + Isotype | |||
| Morphine + Isotype | |||
| Morphine + this compound + Isotype | |||
| Vehicle + Anti-PD-1 | |||
| Morphine + Anti-PD-1 | |||
| Morphine + this compound + Anti-PD-1 |
IV. Visualizations
Signaling Pathway
Caption: Mechanism of this compound and anti-PD-1 combination therapy.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2.1 Murine tumor model [bio-protocol.org]
- 4. Characterization of the tumor microenvironment in the mouse oral cancer (MOC1) model after orthotopic implantation in the buccal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The impact of tumor immunogenicity on cancer pain phenotype using syngeneic oral cancer mouse models [frontiersin.org]
- 11. Effects of Three Consecutive Days of Morphine or Methadone Administration on Analgesia and Open-Field Activity in Mice with Ehrlich Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ichor.bio [ichor.bio]
Axelopran Administration for Opioid-Induced Constipation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axelopran (formerly TD-1211) is an investigational, orally administered, peripherally acting mu (µ)-opioid receptor antagonist (PAMORA) that has been evaluated for the treatment of opioid-induced constipation (OIC). OIC is a prevalent and often distressing side effect of opioid therapy, resulting from the activation of µ-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility and secretion. This compound is designed to selectively block these peripheral µ-opioid receptors in the gut without crossing the blood-brain barrier, thereby mitigating OIC without compromising the central analgesic effects of opioids. These application notes provide a summary of key data and detailed protocols for the study of this compound in the context of OIC research.
Data Presentation
In Vitro Receptor Binding Affinity
This compound demonstrates high affinity for µ- and κ-opioid receptors, with a lower affinity for δ-opioid receptors.
| Receptor Subtype | Binding Affinity (pKd) |
| Human µ-opioid receptor | 9.7 |
| Guinea pig κ-opioid receptor | 9.9 |
| Human δ-opioid receptor | 8.6 |
pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.
Clinical Efficacy of this compound in Opioid-Induced Constipation (Phase 2b Study)
A five-week, randomized, double-blind, placebo-controlled Phase 2b study was conducted in 217 patients with chronic non-cancer pain and OIC. The primary efficacy endpoint was the change from baseline in the weekly average of complete spontaneous bowel movements (CSBMs).[1][2][3]
Change from Baseline in Weekly Bowel Movements (Weeks 2-5)
| Treatment Group | Change in CSBMs/week (from baseline) | P-value vs. Placebo | Change in SBMs/week (from baseline) | P-value vs. Placebo |
| Placebo | +0.8 | - | +1.9 | - |
| This compound 5 mg | +1.5 | 0.04 | +2.7 | 0.07 |
| This compound 10 mg | +2.6 | 0.001 | +3.4 | 0.004 |
| This compound 15 mg | +2.5 | 0.0003 | +3.7 | 0.0003 |
CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement.
Responder Analysis (Weeks 2-5)
A responder was defined as a patient having ≥3 SBMs per week and an increase of at least 1 SBM per week from baseline for at least 3 of the 4 weeks.[3]
| Treatment Group | Responder Rate (%) | P-value vs. Placebo |
| Placebo | 39% | - |
| This compound 5 mg | 59% | 0.04 |
| This compound 10 mg | 61% | 0.02 |
| This compound 15 mg | 70% | 0.002 |
Clinical Safety and Tolerability of this compound (Phase 2b Study)
The most frequently reported adverse events in the Phase 2b study were gastrointestinal in nature, generally mild to moderate in severity, and transient.[3]
| Adverse Event | Placebo (%) | This compound (All Doses) (%) |
| Abdominal Pain | 11% | 13% |
| Nausea | 4% | 9% |
| Diarrhea | 0% | 9% |
| Headache | 6% | 5% |
There was no evidence of central nervous system opioid withdrawal or interference with analgesia.[2]
Experimental Protocols
Protocol 1: In Vitro Mu-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the µ-opioid receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a radiolabeled µ-opioid agonist) or [³H]-diprenorphine (a radiolabeled opioid antagonist).
-
Test compound (e.g., this compound).
-
Naloxone (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Cell membranes (20-50 µg of protein).
-
A fixed concentration of the radioligand (e.g., 0.5-1.0 nM [³H]-DAMGO).
-
Varying concentrations of the test compound.
-
-
For total binding, add only the radioligand and cell membranes.
-
For non-specific binding, add the radioligand, cell membranes, and a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Loperamide-Induced Constipation Model in Rats
This protocol outlines a common preclinical model to evaluate the efficacy of compounds like this compound in reversing opioid-induced constipation.[4][5]
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Loperamide hydrochloride solution (e.g., 1 mg/mL in saline).
-
Test compound (this compound) formulated for oral administration.
-
Vehicle control for the test compound.
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia).
Procedure:
-
Induction of Constipation:
-
Administer loperamide (e.g., 2-4 mg/kg) subcutaneously or intraperitoneally to the rats. This dose may need to be optimized based on the desired level of constipation.
-
A control group should receive a vehicle injection.
-
-
Drug Administration:
-
At a specified time after loperamide administration (e.g., 30-60 minutes), orally administer the test compound (this compound) or its vehicle to the respective groups of rats.
-
-
Assessment of Gastrointestinal Transit:
-
Approximately 30-60 minutes after the test compound administration, administer the charcoal meal orally (e.g., 1-2 mL per rat).
-
After a set period (e.g., 20-30 minutes), humanely euthanize the rats.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
-
Fecal Parameter Assessment (Alternative Endpoint):
-
House the rats in individual cages with a wire mesh bottom.
-
Collect fecal pellets over a defined period (e.g., 4-6 hours) after drug administration.
-
Count the number of fecal pellets and measure their total wet weight.
-
Dry the pellets in an oven to a constant weight to determine the dry weight and calculate the water content.
-
-
Data Analysis:
-
Compare the gastrointestinal transit percentage or fecal parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: this compound's Mechanism of Action in the Gut.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. medscape.com [medscape.com]
- 4. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Application Notes and Protocols for Angiogenesis Assays with Axelopran Treatment
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the anti-angiogenic potential of Axelopran, a peripherally acting µ-opioid receptor antagonist.[1][2][3] Pre-clinical evidence suggests that this compound may suppress angiogenesis, a critical process in tumor growth and metastasis.[1] The following protocols for in vitro, ex vivo, and in vivo angiogenesis assays are presented to facilitate the investigation of this compound's mechanism of action.
Core Principle
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for various physiological and pathological conditions, including cancer.[4] The µ-opioid receptor system has been implicated in the regulation of tumor growth, with agonists showing pro-angiogenic effects.[1] this compound, as a µ-opioid receptor antagonist, is hypothesized to interfere with this process.[1] The following assays provide robust platforms to quantify the inhibitory effects of this compound on key steps of angiogenesis, such as endothelial cell proliferation, migration, differentiation, and vessel sprouting.
Data Presentation
The following tables provide a structured summary of the types of quantitative data that can be generated from each assay to compare the effects of this compound treatment against controls.
Table 1: Endothelial Cell Proliferation Assay
| Treatment Group | This compound Conc. (µM) | Cell Viability (Absorbance at 490 nm) | Proliferation Inhibition (%) |
| Vehicle Control | 0 | [Value] | 0 |
| This compound | 1 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] |
| Positive Control (e.g., Sunitinib) | 10 | [Value] | [Value] |
Table 2: Endothelial Cell Tube Formation Assay
| Treatment Group | This compound Conc. (µM) | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] | [Value] |
| Positive Control (e.g., Suramin) | 30 | [Value] | [Value] | [Value] |
Table 3: Aortic Ring Assay
| Treatment Group | This compound Conc. (µM) | Microvessel Outgrowth Area (mm²) | Maximum Sprout Length (mm) | Number of Primary Sprouts |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] | [Value] |
| Positive Control (e.g., VEGF) | 50 ng/mL | [Value] | [Value] | [Value] |
| Negative Control (Medium alone) | - | [Value] | [Value] | [Value] |
Table 4: Chick Chorioallantoic Membrane (CAM) Assay
| Treatment Group | This compound Dose (µg) | Blood Vessel Density (%) | Number of Branch Points | Inhibition of Angiogenesis (%) |
| Vehicle Control | 0 | [Value] | [Value] | 0 |
| This compound | 1 | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] | [Value] |
| Positive Control (e.g., Retinoic Acid) | 1 | [Value] | [Value] | [Value] |
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.[5]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound
-
MTS assay kit
-
Microplate reader
Protocol:
-
Seed HUVECs into 96-well plates at a density of 2 x 10³ cells/well and incubate for 12 hours.[6]
-
Synchronize the cells by incubating in medium with reduced serum (e.g., 2% FBS) for 24 hours.[6]
-
Prepare various concentrations of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.
-
Replace the synchronization medium with the this compound-containing medium or control medium.
-
Incubate the plates for 24, 48, or 72 hours.
-
At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane matrix.[7][8]
Materials:
-
HUVECs
-
Basement Membrane Matrix (e.g., Matrigel)
-
24-well or 96-well plates
-
Endothelial cell culture medium
-
This compound
-
Calcein AM (for fluorescent imaging)
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight.[9]
-
Coat the wells of a pre-chilled 24-well or 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.[10][11]
-
Harvest HUVECs and resuspend them in culture medium containing different concentrations of this compound or controls. A typical cell density is 1.5-3 x 10⁴ cells per well for a 96-well plate.[11]
-
Carefully add the cell suspension to each well on top of the solidified matrix.
-
Incubate the plate at 37°C for 4-18 hours. Tube formation typically occurs within this timeframe.[10][11]
-
Visualize the tube networks using a phase-contrast microscope.
-
For quantification, images can be captured and analyzed using software (e.g., ImageJ with an angiogenesis plugin) to measure parameters like total tube length, number of junctions, and number of loops.[12]
Ex Vivo Aortic Ring Assay
This ex vivo model uses segments of the aorta to observe the sprouting of new microvessels, closely mimicking the process of angiogenesis in a three-dimensional tissue context.[13]
Materials:
-
Basement Membrane Matrix (e.g., Matrigel) or Collagen I[15]
-
48-well plates[13]
-
Serum-free medium (e.g., Human endothelial serum-free medium)[13]
-
This compound
-
Surgical instruments
-
Stereomicroscope
Protocol:
-
Humanely euthanize a mouse or rat and aseptically dissect the thoracic aorta.[13][16]
-
Place the aorta in a petri dish with cold, sterile PBS and carefully remove the surrounding fibro-adipose tissue.[13][16]
-
Cross-section the aorta into 1-2 mm thick rings.[14]
-
Embed each aortic ring in a layer of solidified Matrigel or collagen in a 48-well plate. A second layer of the matrix can be added on top.[13][15]
-
After the matrix has polymerized, add culture medium containing various concentrations of this compound, a positive control (e.g., VEGF or ECGS), and a negative control (medium alone).[13]
-
Incubate the plate at 37°C for 6-12 days, replacing the medium every 2-3 days.[13]
-
Monitor and photograph the sprouting of microvessels from the aortic rings daily using a phase-contrast microscope.
-
Quantify the angiogenic response by measuring the area of outgrowth or the length and number of microvessels.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels in response to stimuli.[17][18]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile sponges or discs (e.g., gelatin sponges)
-
This compound
-
Stereomicroscope
-
Digital camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 65-85% humidity for 3-4 days.[18][19]
-
On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.[20]
-
Prepare sterile gelatin sponges soaked with different doses of this compound or control solutions.
-
Carefully place the sponges on the CAM surface.[17]
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 2-3 days of incubation, re-open the window and observe the vascular response around the sponge.
-
Capture images of the CAM vasculature using a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the area surrounding the implant.[18]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: VEGF signaling pathway in angiogenesis and proposed inhibition by this compound.
Caption: Experimental workflow for the Endothelial Cell Tube Formation Assay.
Caption: Experimental workflow for the Ex Vivo Aortic Ring Assay.
Caption: Experimental workflow for the In Vivo Chick Chorioallantoic Membrane (CAM) Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of this compound (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Angiogenesis Inhibitors? Know Before Treatment | MD Anderson Cancer Center [mdanderson.org]
- 5. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Endothelial cell proliferation assay [bio-protocol.org]
- 7. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 8. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. A Comparison of Methods for Quantifying Angiogenesis in the Matrigel Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 17. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Immune Infiltration in the Context of Axelopran Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axelopran is a peripherally restricted µ-opioid receptor antagonist.[1][2] Opioids, commonly used for pain management in cancer patients, can have immunosuppressive effects, including the inhibition of immune cell infiltration into the tumor microenvironment (TME).[3][4] This immunosuppression is mediated, in part, through the activation of µ-opioid receptors expressed on various immune cells, such as T-lymphocytes.[5][6] this compound is being investigated as a potential adjuvant to cancer immunotherapy to counteract opioid-induced immune suppression and enhance the efficacy of treatments like immune checkpoint inhibitors.[7] Recent studies have shown that this compound, in combination with anti-PD-1 therapy, can significantly enhance tumor immune infiltration, particularly of CD8+ effector T cells, in preclinical cancer models.[8][9]
These application notes provide detailed protocols for measuring immune infiltration in preclinical models to assess the immunomodulatory effects of this compound. The described methods are essential for researchers and drug development professionals investigating the interplay between opioid receptor antagonism, immune infiltration, and anti-tumor immunity.
Signaling Pathway: this compound's Proposed Mechanism of Action
This compound is designed to block the binding of opioids, such as morphine, to µ-opioid receptors on peripheral immune cells. This action is hypothesized to reverse the downstream signaling cascade that leads to immunosuppression, thereby restoring the capacity of immune cells to infiltrate tumors and exert their anti-cancer effects.
Caption: Proposed mechanism of this compound in reversing opioid-induced immunosuppression.
Experimental Protocols
Immunohistochemistry (IHC) for Quantifying Tumor-Infiltrating Lymphocytes (TILs)
IHC is a widely used technique to visualize and quantify the presence of specific immune cell populations within the tumor microenvironment.
Objective: To assess the density and spatial distribution of immune cell subsets (e.g., CD8+ T cells) in tumor tissues from preclinical models treated with this compound, opioids, and/or immunotherapy.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Primary antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Microscope with digital imaging software
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block (e.g., serum-free) for 20 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., rabbit anti-CD8) at a predetermined optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with a wash buffer (e.g., PBS-T).
-
Incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides.
-
Apply DAB chromogen substrate and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Scan slides using a digital slide scanner or capture images using a microscope-mounted camera.
-
Quantify the number of positively stained cells per unit area (e.g., cells/mm²) using image analysis software.
-
Flow Cytometry for Detailed Immunophenotyping of Tumor-Infiltrating Immune Cells
Flow cytometry allows for the high-throughput, multi-parametric analysis of single cells, providing detailed information on the composition and activation status of immune cell populations within the tumor.
Objective: To quantify the proportions of various immune cell subsets and their expression of activation/exhaustion markers in tumors from preclinical models.
Materials:
-
Fresh tumor tissue
-
Tumor dissociation kit (e.g., collagenase, DNase)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-PD-1)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate fresh tumor tissue and digest with a tumor dissociation enzyme cocktail.
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
Lyse red blood cells if necessary.
-
Wash and resuspend cells in FACS buffer.
-
-
Cell Staining:
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an Fc block to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice, protected from light.
-
Wash cells with FACS buffer.
-
-
Intracellular Staining (if applicable):
-
For intracellular markers (e.g., FoxP3, Granzyme B), fix and permeabilize the cells using a dedicated kit.
-
Incubate with antibodies against intracellular targets.
-
Wash cells.
-
-
Data Acquisition:
-
Acquire data on a properly calibrated flow cytometer.
-
Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate on live, single cells.
-
Identify different immune cell populations based on their marker expression (e.g., CD45+ for total immune cells, then CD3+ for T cells, followed by CD8+ for cytotoxic T cells).
-
Quantify the percentage of each population and their expression of markers of interest (e.g., PD-1 on CD8+ T cells).
-
Experimental Workflow Visualization
Caption: Experimental workflow for assessing the impact of this compound on immune infiltration.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Quantification of CD8+ T Cell Infiltration by Immunohistochemistry
| Treatment Group | Mean CD8+ Cells/mm² | Standard Deviation | p-value (vs. Morphine + anti-PD1) |
| Vehicle | 150 | 25 | <0.05 |
| Morphine | 80 | 15 | - |
| This compound | 160 | 30 | <0.05 |
| anti-PD1 | 250 | 40 | <0.01 |
| Morphine + anti-PD1 | 120 | 20 | - |
| Morphine + this compound + anti-PD1 | 300 | 50 | <0.001 |
Table 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
| Treatment Group | % CD45+ of Live Cells | % CD3+ of CD45+ | % CD8+ of CD3+ | % PD-1+ of CD8+ |
| Vehicle | 20 | 60 | 35 | 40 |
| Morphine | 10 | 50 | 25 | 50 |
| This compound | 22 | 62 | 38 | 38 |
| anti-PD1 | 35 | 70 | 50 | 20 |
| Morphine + anti-PD1 | 15 | 55 | 30 | 55 |
| Morphine + this compound + anti-PD1 | 40 | 75 | 55 | 25 |
Concluding Remarks
The protocols and methodologies outlined in these application notes provide a robust framework for investigating the immunomodulatory properties of this compound. By accurately measuring changes in immune cell infiltration, researchers can elucidate the potential of this compound to overcome opioid-induced immunosuppression and enhance the efficacy of cancer immunotherapies. Consistent and standardized application of these techniques is crucial for generating reliable and comparable data in the development of novel cancer treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Opioid Receptors in Immune System Function [frontiersin.org]
- 4. Influence of opioids on immune function in patients with cancer pain: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the mu opioid receptor in opioid modulation of immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and Function of Opioid Receptors on Cells from the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Axelopran Fixed-Dose Combination with Oxycodone Studies
Disclaimer: The clinical development of the fixed-dose combination of axelopran and oxycodone was discontinued at Phase II. Consequently, the information available in the public domain is limited, and complete, detailed quantitative data and full study protocols have not been publicly released. The following application notes and protocols are synthesized from available press releases, clinical trial registry information, and scientific publications.
Introduction
This compound (formerly TD-1211) is a peripherally acting mu (µ)-opioid receptor antagonist (PAMORA) designed to mitigate opioid-induced constipation (OIC), a common and often distressing side effect of opioid analgesics. The rationale behind a fixed-dose combination (FDC) of this compound with the potent opioid analgesic oxycodone was to offer a single-tablet solution that provides effective pain relief while simultaneously preventing or reducing the severity of OIC. By selectively blocking opioid receptors in the gastrointestinal tract, this compound was intended to counteract the constipating effects of oxycodone without compromising its centrally-mediated analgesic efficacy.
These notes provide an overview of the known clinical investigations into the this compound/oxycodone FDC, with a focus on the methodologies and available data from the early-phase clinical studies.
Mechanism of Action
Oxycodone exerts its analgesic effects by acting as an agonist at µ-opioid receptors within the central nervous system (CNS). However, its binding to µ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract leads to decreased gut motility, increased fluid absorption from the stool, and consequently, constipation.
This compound is engineered to have high affinity for peripheral µ-opioid receptors, particularly in the GI tract, while having restricted access to the CNS. This selectivity allows it to competitively inhibit the binding of oxycodone to gut opioid receptors, thereby normalizing bowel function, without attenuating the desired analgesic effects in the brain and spinal cord.
Signaling Pathway of Opioid-Induced Constipation and the Role of this compound
Caption: this compound blocks peripheral µ-opioid receptors in the gut.
Clinical Studies and Protocols
Phase 1 Bioequivalence Study
A Phase 1 clinical trial was conducted to assess the pharmacokinetic profile of the this compound/oxycodone FDC and to establish its bioequivalence to the individual components administered concurrently.[1]
Experimental Protocol:
-
Study Design: An open-label, randomized, four-period, four-treatment crossover study.[1]
-
Study Population: 28 healthy adult subjects.[1]
-
Treatment Arms:
-
This compound administered alone.
-
Controlled-release oxycodone administered alone.
-
Co-administration of this compound and controlled-release oxycodone as separate tablets.
-
A single fixed-dose combination (FDC) tablet of this compound and controlled-release oxycodone.[1]
-
-
Primary Objective: To evaluate the bioequivalence of the FDC to the co-administered individual components.
-
Pharmacokinetic Assessments: Serial blood samples were collected from subjects over a specified period after each treatment administration to determine the plasma concentrations of both this compound and oxycodone. Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), were calculated.
-
Bioanalytical Method: While specific details are not publicly available, plasma concentrations of this compound and oxycodone were likely quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, which is the standard for such studies.
Experimental Workflow:
Caption: Phase 1 crossover study design for bioequivalence testing.
Data Presentation:
Specific quantitative pharmacokinetic data from the Phase 1 study have not been released in detail. However, the top-line results were publicly announced.
Table 1: Summary of Phase 1 Bioequivalence Study Findings
| Parameter | Finding |
| Oxycodone Bioequivalence | The FDC was bioequivalent to the co-administered separate tablets.[1] |
| This compound Bioequivalence | The FDC was bioequivalent to the co-administered separate tablets based on AUC.[1] |
| Drug-Drug Interaction | This compound did not significantly alter the systemic exposure of oxycodone.[1] |
Phase 2 Clinical Program
The this compound/oxycodone FDC program progressed into Phase 2 clinical trials, which were conducted in Australia to evaluate the treatment of pain and constipation.[2] However, the development program was later discontinued.[2] Detailed protocols, as well as efficacy and safety data from these Phase 2 studies, are not available in the public record. For reference, Phase 2 studies of this compound as a standalone agent for OIC have been registered (e.g., NCT01459926, NCT01401985, NCT01333540).[3]
Discontinuation of the Development Program
Theravance Biopharma discontinued the development of the this compound/oxycodone fixed-dose combination during Phase II of clinical testing.[2] The company has not publicly detailed the specific reasons for this decision. It is common for pharmaceutical companies to discontinue programs for a variety of reasons, including strategic reprioritization of their development pipeline, commercial considerations, or emerging clinical data.
Summary and Conclusion
The this compound/oxycodone FDC was developed as a novel approach to managing moderate to severe pain while addressing the significant issue of opioid-induced constipation. The foundational Phase 1 clinical study successfully demonstrated the bioequivalence of the FDC to the individual components administered together and showed a lack of significant pharmacokinetic interaction.[1] Despite these promising early results, the program did not proceed beyond Phase 2 development. The available information provides a valuable framework for understanding the clinical research strategy for such a combination product, although the lack of detailed published data from later-stage trials limits a comprehensive assessment of its clinical potential.
References
Techniques for Assessing Axelopran CNS Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axelopran (TD-1211) is a peripherally acting μ-opioid receptor antagonist (PAMORA) designed to mitigate opioid-induced constipation without compromising the central analgesic effects of opioids.[1][2] A critical characteristic of this compound and other PAMORAs is their limited penetration of the central nervous system (CNS). This is primarily achieved by designing the molecule to be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the blood-brain barrier (BBB) and actively pump the drug out of the brain.[3]
Thorough assessment of CNS penetration is therefore a cornerstone of the development of peripherally restricted drugs like this compound. This document provides detailed application notes and experimental protocols for a multi-tiered approach to evaluating the CNS penetration of such compounds.
Note: Specific quantitative data for this compound's CNS penetration (e.g., apparent permeability, efflux ratio, and unbound brain-to-plasma concentration ratio) are not publicly available. The data presented in the following tables are exemplary and representative of a typical peripherally restricted, P-gp substrate opioid antagonist, included for illustrative purposes.
In Vitro Assessment: Cell-Based Permeability Assays
Application Note: The MDCK-MDR1 Assay for Predicting BBB Penetration
The Madin-Darby Canine Kidney (MDCK) cell line is a valuable in vitro tool for predicting drug permeability. When transfected with the human MDR1 gene, which encodes for the P-gp efflux transporter, the resulting MDCK-MDR1 cell line becomes an excellent model for assessing P-gp-mediated efflux at the BBB.[4][5][6]
This assay measures the bidirectional transport of a compound across a confluent monolayer of MDCK-MDR1 cells. Two key parameters are derived from this experiment:
-
Apparent Permeability (Papp): This value (typically in units of 10⁻⁶ cm/s) quantifies the rate at which a compound crosses the cell monolayer. A low Papp value in the absorptive direction (apical to basolateral, A→B) suggests poor passive permeability.
-
Efflux Ratio (ER): This is the ratio of Papp in the efflux direction (basolateral to apical, B→A) to the absorptive direction (A→B). An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[7]
For a peripherally restricted drug like this compound, the expected outcome would be a high efflux ratio, indicating that the drug is actively removed by P-gp, thus limiting its ability to cross the BBB.
Data Presentation: Exemplary In Vitro Permeability Data
The following table presents exemplary data from a bidirectional MDCK-MDR1 assay for a hypothetical peripherally restricted opioid antagonist, "Periphera-Lock," compared to control compounds.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted CNS Penetration |
| Periphera-Lock | 0.5 | 15.0 | 30.0 | Low (P-gp Substrate) |
| Loperamide | 0.8 | 8.0 | 10.0 | Low (P-gp Substrate)[8] |
| Morphine | 3.0 | 4.5 | 1.5 | Moderate (Weak P-gp Substrate)[8] |
| Propranolol | 25.0 | 24.5 | ~1.0 | High (Not a P-gp Substrate) |
Experimental Protocol: Bidirectional MDCK-MDR1 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.
Materials:
-
MDCK-MDR1 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound and control compounds (e.g., propranolol, loperamide)
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts at a sufficient density to form a confluent monolayer within 4-6 days.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates a tight monolayer.
-
Preparation of Dosing Solutions: Prepare dosing solutions of the test compound and controls in transport buffer at the desired concentration (e.g., 10 µM).
-
Transport Experiment (A→B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 90 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Transport Experiment (B→A):
-
Simultaneously, in a separate set of wells, perform the experiment in the reverse direction.
-
Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate under the same conditions as the A→B experiment.
-
Collect samples from both compartments.
-
-
Monolayer Integrity Post-Assay: Add Lucifer yellow to the donor compartment and measure its concentration in the receiver compartment to confirm monolayer integrity was maintained throughout the experiment.
-
Sample Analysis: Quantify the concentration of the test and control compounds in all collected samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the Papp values for both A→B and B→A directions using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Visualization: MDCK-MDR1 Assay Workflow
In Vivo Assessment: Microdialysis and PET Imaging
Application Note: Quantifying Unbound Drug in the Brain
Brain Microdialysis: This in vivo technique allows for the direct measurement of unbound drug concentrations in the brain's interstitial fluid (ISF), which is the fluid surrounding the brain cells where drug-target interactions occur.[7][8][9] A small microdialysis probe is surgically implanted into a specific brain region of a freely moving animal (typically a rat).[8][10] A physiological solution is slowly perfused through the probe, and the drug in the ISF diffuses across the probe's semi-permeable membrane into the collected dialysate.
By measuring the unbound drug concentration in both the brain ISF and the plasma, the unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated.[4][5] Kp,uu is the gold standard for quantifying the extent of BBB penetration.[4]
-
Kp,uu ≈ 1: Indicates passive diffusion across the BBB with no net influx or efflux.
-
Kp,uu > 1: Suggests active influx into the brain.
-
Kp,uu < 1: Suggests active efflux from the brain.
For a peripherally restricted P-gp substrate like this compound, a very low Kp,uu value is expected.
Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution and target occupancy of a drug in the brain.[11][12][13] By radiolabeling the drug or a competing ligand, PET can determine if the drug is engaging its target receptor in the CNS. For this compound, a PET study would be designed to demonstrate a lack of significant μ-opioid receptor occupancy in the brain, even at plasma concentrations that are effective in the periphery. This provides functional evidence of its peripheral restriction.[14]
Data Presentation: Exemplary In Vivo Data
Exemplary Brain Microdialysis Data
| Compound | Kp,uu (Unbound Brain/Plasma Ratio) | Interpretation |
| Periphera-Lock | < 0.05 | Significant Efflux, Very Low CNS Penetration |
| Naldemedine | < 0.1 | Low CNS Penetration[1] |
| Asimadoline (in WT mice) | ~0.1 | Low CNS Penetration (P-gp substrate)[11] |
| Asimadoline (in P-gp KO mice) | ~0.9 | CNS Penetration Increased without P-gp[11] |
| Diazepam | ~1.0 | High CNS Penetration (Passive Diffusion) |
Exemplary PET Imaging Data (Hypothetical)
| Brain Region | Receptor Occupancy (%) - Periphera-Lock | Receptor Occupancy (%) - CNS-Penetrant Opioid |
| Thalamus | < 5% | > 80% |
| Striatum | < 5% | > 75% |
| Cortex | < 5% | > 70% |
Experimental Protocol: Brain Microdialysis in Rats
Objective: To determine the Kp,uu of a test compound.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the target brain region (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours).
-
Administer the test compound to the rat (e.g., via intravenous infusion to achieve steady-state plasma concentrations).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Collect blood samples at corresponding time points to determine plasma concentrations.
-
-
Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe using a method like retrodialysis.
-
Sample Analysis:
-
Determine the unbound fraction of the drug in plasma (fu,p) using a technique like equilibrium dialysis.
-
Measure the total concentration of the drug in the dialysate and plasma samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the unbound concentration in the brain ISF (Cu,brain) by correcting the dialysate concentration for probe recovery.
-
Calculate the unbound concentration in plasma (Cu,plasma) by multiplying the total plasma concentration by fu,p.
-
Calculate Kp,uu = Cu,brain / Cu,plasma.
-
Experimental Protocol: PET Imaging for Receptor Occupancy
Objective: To determine the CNS receptor occupancy of a test compound.
Procedure:
-
Radioligand Selection: Choose a suitable radiolabeled ligand that binds with high affinity and selectivity to the target receptor (e.g., [¹¹C]carfentanil for μ-opioid receptors).
-
Baseline Scan: In each subject (animal or human), perform a baseline PET scan after injection of the radioligand to determine the baseline receptor availability.
-
Drug Administration: Administer a single dose of the non-radiolabeled test compound (e.g., this compound).
-
Post-Dosing Scan: After a suitable time for the test drug to reach its target, perform a second PET scan with the same radioligand.
-
Image Analysis:
-
Reconstruct the PET images and co-register them with an anatomical image (e.g., MRI).
-
Define regions of interest (ROIs) in the brain.
-
Quantify the binding potential (BP_ND) of the radioligand in each ROI for both the baseline and post-dosing scans.
-
-
Receptor Occupancy Calculation:
-
Calculate the receptor occupancy (RO) in each ROI using the formula:
-
RO (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] * 100
-
-
Visualizations: In Vivo Methodologies
Mechanism of Peripheral Restriction
Signaling Pathway: P-glycoprotein Efflux at the BBB
The primary mechanism for limiting the CNS penetration of drugs like this compound is their interaction with efflux transporters at the blood-brain barrier. P-glycoprotein (P-gp) is a key member of the ATP-binding cassette (ABC) transporter family and functions as an ATP-dependent efflux pump. It recognizes a broad range of substrates and actively transports them from the endothelial cells of the BBB back into the bloodstream, thereby preventing their accumulation in the brain.
Conclusion
Assessing the CNS penetration of a peripherally restricted drug like this compound requires a comprehensive, multi-faceted approach. In vitro permeability assays, such as the MDCK-MDR1 model, are essential for initial screening and confirming P-gp substrate liability. In vivo techniques, particularly brain microdialysis to determine Kp,uu and PET imaging to confirm lack of target engagement, provide the definitive evidence of restricted CNS access. By integrating these methodologies, researchers can confidently characterize the peripheral selectivity of drug candidates and ensure their desired therapeutic profile.
References
- 1. Minimal contribution of P-gp on the low brain distribution of naldemedine, a peripherally acting μ-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylnaltrexone, a novel peripheral opioid receptor antagonist for the treatment of opioid side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylnaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brain concentrations of asimadoline in mice: the influence of coadministration of various P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alvimopan, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Notes and Protocols for Fluorescence-Based Assays of μ-Opioid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for fluorescence-based assays to quantify the activation of the μ-opioid receptor (MOR). The following sections describe the principles of key assays, step-by-step protocols for their implementation, and representative data for common MOR ligands.
Introduction
The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that is the primary target for opioid analgesics like morphine.[1] Activation of MOR by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity.[2][3] Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G-protein-independent signaling.[3]
Fluorescence-based assays offer sensitive, scalable, and real-time methods to study these signaling events, making them invaluable tools for high-throughput screening (HTS) and lead optimization in drug discovery.[4] This document details protocols for three key types of fluorescence-based MOR activation assays: cAMP inhibition assays, membrane potential assays, and β-arrestin recruitment assays.
G-Protein Dependent Signaling Assays
cAMP Inhibition Assay
Principle: This assay quantifies the inhibition of adenylyl cyclase activity following MOR activation. In cells stimulated with forskolin to elevate cAMP levels, MOR agonists will decrease cAMP production.[2] This change in cAMP concentration is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
Experimental Protocol: HTRF cAMP Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
HEK293 or CHO cells stably expressing the μ-opioid receptor.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
cAMP standard.
-
Test compounds (e.g., DAMGO, morphine).
-
Forskolin.
-
HTRF cAMP assay kit (e.g., from Cisbio).[1]
-
384-well white, solid-bottom assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture MOR-expressing cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer to a density of 1 x 10^6 cells/mL.[3]
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a known MOR agonist (e.g., DAMGO) as a positive control and assay buffer as a negative control.
-
Incubate the plate for 30 minutes at 37°C.[3]
-
Add 2.5 µL of forskolin solution (final concentration is typically 1-10 µM, predetermined to stimulate a sub-maximal cAMP response).
-
Incubate for an additional 30 minutes at 37°C.[1]
-
Add 5 µL of HTRF cAMP d2-labeled antibody and 5 µL of HTRF cryptate-labeled cAMP, prepared according to the manufacturer's instructions.[3]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Normalize the data to the forskolin-only control (representing 0% inhibition) and a maximal agonist control (representing 100% inhibition).
-
Plot the normalized data against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Quantitative Data Summary: cAMP Inhibition Assay
| Compound | Cell Line | Assay Conditions | EC50 / IC50 | Reference |
| DAMGO | CHO-μOR | HTRF, 0.5 mM IBMX | 1.4 nM (EC50) | [1] |
| Morphine | HEK-MOR | GloSensor cAMP assay | 131 nM (pEC50 = 6.88) | [5] |
| Fentanyl | CHO-K1-MOR | cAMP competitive binding | 27 nM (IC50 for naloxone) | [6] |
| Naloxone | CHO-K1-MOR | cAMP competitive binding vs. Fentanyl | 27 nM (IC50) | [6] |
Diagrams
Membrane Potential Assay
Principle: This assay measures changes in cell membrane potential following MOR activation. In certain cell lines, such as AtT-20 cells, MOR activation leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[4][7] This change in membrane potential is detected using a fluorescent membrane potential-sensitive dye.
Experimental Protocol: FLIPR Membrane Potential Assay
This protocol is suitable for a 96- or 384-well format.
Materials:
-
AtT-20 cells stably expressing the mouse MOR.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Test compounds (e.g., DAMGO, morphine).
-
Positive control (e.g., a known MOR agonist).
-
Antagonist control (e.g., naloxone).
-
96- or 384-well black-walled, clear-bottom plates.
-
FLIPR or other fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating:
-
Plate AtT-20-MOR cells in 96- or 384-well plates and grow to confluency.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
-
Assay Protocol:
-
Prepare a plate with test compounds at various concentrations.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 3-5 minutes to monitor the change in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the difference between the maximum and minimum fluorescence intensity or the peak response over baseline.
-
Normalize the data to a positive control (100% response) and a vehicle control (0% response).
-
Plot the normalized response against the log of the agonist concentration to determine the EC50.
-
Quantitative Data Summary: Membrane Potential Assay
| Compound | Cell Line | Assay Conditions | EC50 / IC50 | Reference |
| Morphine | HEK293-MOR-GIRK4 | Electrophysiology | 17.9 nM (EC50) | [8] |
| Naloxone | HEK293-MOR-GIRK4 | Electrophysiology vs. Morphine | 9.32 nM (IC50) | [8] |
Diagrams
β-Arrestin Recruitment Assay
Principle: This assay measures the interaction between the activated MOR and β-arrestin. Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be detected using various techniques, including Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET).[9][10]
Experimental Protocol: BRET-based β-Arrestin Recruitment Assay
This protocol describes a common BRET assay format.
Materials:
-
HEK293 cells co-transfected with MOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture medium.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Test compounds.
-
Coelenterazine h (luciferase substrate).
-
96- or 384-well white, solid-bottom plates.
-
BRET-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture the co-transfected HEK293 cells to ~80-90% confluency.
-
Harvest and resuspend the cells in assay buffer.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the test compounds at various concentrations.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately read the plate on a BRET-compatible plate reader, measuring the emission at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Normalize the BRET ratio to the response of a vehicle control (0%) and a saturating concentration of a known agonist (100%).
-
Plot the normalized BRET ratio against the log of the agonist concentration to determine the EC50.
-
Quantitative Data Summary: β-Arrestin Recruitment Assay
| Compound | Cell Line | Assay Conditions | EC50 | Reference |
| DAMGO | U2OS-μOR | PathHunter β-arrestin2 recruitment | - | [1] |
| Fentanyl | U2OS-OPRM1 | PathHunter β-arrestin recruitment | - | [11] |
| Remifentanil | U2OS-OPRM1 | PathHunter β-arrestin recruitment | - | [11] |
Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. | Semantic Scholar [semanticscholar.org]
- 8. Dynamic recognition of naloxone, morphine and endomorphin1 in the same pocket of µ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Axelopran Dosage Optimization for Cancer Immunotherapy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Axelopran dosage in cancer immunotherapy studies. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of cancer immunotherapy?
This compound (also known as TD-1211) is a peripherally acting μ-opioid receptor antagonist (PAMORA).[1] In cancer immunotherapy, its primary role is to counteract the immunosuppressive effects of opioids, which are commonly used for pain management in cancer patients. Opioids like morphine can bind to μ-opioid receptors on immune cells, particularly CD8+ T cells, leading to suppression of their anti-tumor activity.[2][3] This can diminish the efficacy of immunotherapies such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies). This compound blocks these peripheral μ-opioid receptors on immune cells, thereby preventing opioid-induced immunosuppression and restoring the effectiveness of the anti-cancer immune response.[2][3] Because this compound has limited ability to cross the blood-brain barrier, it does not interfere with the central analgesic effects of opioids.[4]
Q2: What is a recommended starting dose for this compound in preclinical mouse models of cancer?
Based on preclinical studies, a dose of 1 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in a syngeneic mouse model of oral squamous cell carcinoma, where it acted synergistically with an anti-PD-1 antibody to reduce tumor growth and enhance CD8+ T-cell infiltration.[2][5] However, this is a single data point, and optimal dosage may vary depending on the tumor model, mouse strain, the specific opioid and immunotherapy being used, and the dosing schedule. It is highly recommended to perform a dose-ranging study to determine the optimal this compound dose for your specific experimental setup.
Q3: Are there any clinical data on this compound dosage in humans?
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of opioid-induced constipation (OIC). While the indication is different, these studies provide valuable information on the safety and tolerability of this compound in humans. The following NCT identifiers correspond to these trials: NCT01459926, NCT01401985, and NCT01333540.[6] Researchers are encouraged to review the details of these trials on clinical trial registries for information on the dosages used.
Q4: How should this compound be formulated for in vivo experiments?
For research purposes, this compound can be formulated for injection. A common approach for small molecules in preclinical research involves dissolving the compound in a vehicle that is safe for the animal model. A suggested vehicle for this compound could be a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[7] It is crucial to perform solubility and stability tests for your specific formulation. The final concentration should be adjusted to allow for the desired dose to be administered in a reasonable injection volume (e.g., 100-200 μL for a mouse). Always ensure the final solution is sterile and clear before injection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reversal of opioid-induced immunosuppression is observed (e.g., no increase in CD8+ T cell infiltration or activation). | 1. Suboptimal this compound dosage: The dose may be too low to achieve sufficient receptor occupancy. 2. Timing of administration: The administration of this compound may not be appropriately timed with the opioid and/or immunotherapy. 3. Different opioid sensitivity: The specific opioid used may have a higher affinity for the μ-opioid receptor, requiring a higher dose of this compound. 4. Alternative immunosuppressive mechanisms: The tumor model or opioid may be inducing immunosuppression through pathways not mediated by peripheral μ-opioid receptors. | 1. Perform a dose-escalation study with this compound (e.g., 0.1, 1, and 10 mg/kg) to determine an effective dose. 2. Adjust the timing of this compound administration. Consider administering it shortly before or concurrently with the opioid. 3. If possible, test a different opioid or increase the this compound dose. 4. Investigate other potential immunosuppressive pathways in your model. |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy) are observed with the combination therapy. | 1. Combined toxicity: The combination of this compound, opioid, and immunotherapy may have synergistic toxicity. 2. Vehicle toxicity: The vehicle used to formulate this compound may be causing adverse effects. 3. Off-target effects: Although this compound is selective, off-target effects at higher doses cannot be entirely ruled out. | 1. Reduce the dose of one or more components of the combination therapy. 2. Run a control group with just the vehicle to assess its toxicity. If necessary, try a different formulation. 3. Lower the dose of this compound and carefully monitor for adverse events. |
| Variability in tumor growth or immune response across animals in the same treatment group. | 1. Inconsistent drug administration: Inaccurate dosing or injection technique. 2. Biological variability: Natural variation in tumor take, growth rate, and immune response among individual animals. 3. Drug formulation instability: The this compound formulation may not be stable over the course of the experiment. | 1. Ensure all personnel are properly trained in animal handling and injection techniques. 2. Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups after tumors are established. 3. Prepare fresh drug formulations regularly and store them appropriately. |
Quantitative Data Summary
Due to the limited publicly available dose-ranging data for this compound in cancer immunotherapy models, the following tables provide a template for the types of data that should be generated in your own dose-finding studies.
Table 1: Preclinical Efficacy of this compound in Combination with Anti-PD-1 Therapy
| Treatment Group | This compound Dose (mg/kg, i.p.) | Anti-PD-1 Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Survival Rate (%) at Day Y |
| Vehicle Control | 0 | 0 | Data | 0 | Data |
| Opioid Alone | 0 | 0 | Data | Data | Data |
| Opioid + Anti-PD-1 | 0 | Dose | Data | Data | Data |
| Opioid + Anti-PD-1 + this compound | 0.1 | Dose | Data | Data | Data |
| Opioid + Anti-PD-1 + this compound | 1 | Dose | Data | Data | Data |
| Opioid + Anti-PD-1 + this compound | 10 | Dose | Data | Data | Data |
Table 2: Preclinical Pharmacokinetic (PK) and Toxicity Profile of this compound
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC (ng·hr/mL) | Mean Body Weight Change (%) | Observed Toxicities |
| 0.1 | Data | Data | Data | Data | Data | None |
| 1 | Data | Data | Data | Data | Data | None |
| 10 | Data | Data | Data | Data | Data | Specify if any |
| 50 | Data | Data | Data | Data | Data | Specify if any |
Experimental Protocols
In Vivo Mouse Tumor Model for Evaluating this compound and Anti-PD-1 Co-therapy
This protocol is a general guideline and should be adapted for your specific tumor model and research question.
Materials:
-
Syngeneic tumor cells (e.g., MC38, B16-F10)
-
6-8 week old mice (e.g., C57BL/6)
-
Opioid analgesic (e.g., morphine)
-
This compound
-
Anti-PD-1 antibody (and isotype control)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, Opioid + Isotype, Opioid + Anti-PD-1, Opioid + Anti-PD-1 + this compound).
-
Treatment Administration:
-
Administer the opioid according to a clinically relevant dosing schedule.
-
Administer this compound (e.g., 1 mg/kg, i.p.) shortly before or concurrently with the opioid.
-
Administer the anti-PD-1 antibody (e.g., 10 mg/kg, i.p.) according to its established dosing schedule (e.g., every 3-4 days).
-
-
Monitoring: Continue to monitor tumor growth, body weight, and clinical signs of toxicity throughout the experiment.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study. Tumors and spleens can be harvested for further analysis (e.g., flow cytometry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Freshly harvested tumors
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, and DNase I
-
70 µm and 40 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies against:
Procedure:
-
Tumor Digestion: Mince the tumor tissue and digest in an enzyme cocktail (e.g., Collagenase IV, Hyaluronidase, DNase I) at 37°C for 30-60 minutes with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Stain for surface markers with the antibody cocktail in the dark on ice.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular markers.
-
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on CD45+ leukocytes, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell populations to analyze the expression of activation and exhaustion markers.
Signaling Pathways and Experimental Workflows
Opioid-Induced Immunosuppression and its Reversal by this compound
Caption: Mechanism of opioid-induced T-cell suppression and its reversal by this compound.
Experimental Workflow for this compound Dosage Optimization
Caption: Logical workflow for optimizing this compound dosage in preclinical cancer immunotherapy studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Opioids interfere with cancer immunotherapy but these drugs could help - ecancer [ecancer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Frontiers | Investigation of activation-induced markers (AIM) in porcine T cells by flow cytometry [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting low efficacy of Axelopran in vivo
This technical support center provides troubleshooting guidance for researchers encountering low efficacy of Axelopran in in vivo experimental models. This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase (RTK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule designed to inhibit the enzymatic activity of AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[1][2][3] In various cancers, the AXL signaling pathway is often overactivated, promoting tumor cell proliferation, survival, invasion, and resistance to therapy.[4][5][6] this compound blocks this pathway by preventing the autophosphorylation of the AXL kinase domain, thereby inhibiting downstream signaling cascades such as PI3K/AKT and MAPK/ERK.[2][3][5]
Q2: What is the expected in vivo effect of this compound?
In appropriate preclinical models (e.g., xenografts with high AXL expression), administration of this compound at an efficacious dose is expected to result in significant tumor growth inhibition or regression compared to a vehicle-treated control group.[7][8]
Troubleshooting Guide for Low In Vivo Efficacy
Q3: We are not observing significant tumor growth inhibition with this compound. What are the common causes and how can we troubleshoot this?
Low or absent efficacy in an in vivo study can stem from multiple factors, ranging from drug formulation to the biological characteristics of the animal model. The following sections break down the most common issues in a question-and-answer format.
Issue Area 1: Drug Formulation and Administration
Q4: How can we be sure the issue isn't with the drug's formulation or how we are administering it?
This is a critical first step in troubleshooting. An improperly prepared or administered drug will not yield the expected results.
-
Is the formulation correct? this compound, like many small molecule kinase inhibitors, may have low aqueous solubility.[9][10] It is crucial to use the recommended vehicle and preparation procedure. An inhomogeneous suspension can lead to inconsistent and inaccurate dosing.[11]
-
Was the dose calculated correctly? Double-check all calculations for dose concentration and administration volume based on the most recent animal body weights.
-
Is the route of administration optimal? While oral gavage is common, some compounds have poor oral bioavailability.[12][13] Alternative parenteral routes like intraperitoneal (IP) or subcutaneous (SC) injection might be necessary to achieve adequate systemic exposure.[12][14]
Data Presentation: Summary Tables
Table 1: Troubleshooting Checklist for Low Efficacy
| Potential Issue Area | Key Question | Recommended Action |
| Formulation & Dosing | Was the drug formulated and administered correctly? | Verify vehicle, solubility, dose calculations, and route of administration. Prepare formulation fresh daily.[10][11] |
| Pharmacokinetics (PK) | Is this compound reaching the target tissue at sufficient concentrations? | Conduct a pilot PK study. Collect blood and tumor tissue at various time points post-dose to measure drug concentration via LC-MS/MS.[9][15] |
| Pharmacodynamics (PD) | Is this compound inhibiting its target, AXL, in the tumor? | Perform a Western blot for phosphorylated AXL (p-AXL) on tumor lysates from a satellite group of animals.[16][17] |
| Animal Model | Is the chosen xenograft model appropriate? | Confirm AXL expression and pathway dependency in the selected cell line via Western blot or IHC. Consider if the model has intrinsic or acquired resistance mechanisms.[6][18] |
Table 2: Sample Dosing and Monitoring Schedule for a Murine Xenograft Study
| Study Day | Action Item | Details |
| Day 0 | Tumor Cell Implantation | Subcutaneously inject 5 x 10^6 cells in 100 µL PBS/Matrigel mix into the flank of immunodeficient mice.[19] |
| Day 7-10 | Tumor Measurement & Randomization | When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups.[11] |
| Day 11-28 | Dosing & Monitoring | Administer this compound (or vehicle) daily via oral gavage. Measure tumor volume and body weight 2-3 times per week.[11][19] |
| Day 28 (End) | Tissue Collection | Euthanize animals. Excise tumors for PD analysis (Western blot, IHC) and collect blood for PK analysis. |
Mandatory Visualizations (Graphviz)
Below are diagrams illustrating key pathways, workflows, and logical relationships relevant to your this compound experiments.
Experimental Protocols
Protocol 1: Pharmacodynamic (PD) Analysis of p-AXL by Western Blot
This protocol is for assessing target engagement by measuring the level of phosphorylated AXL in tumor tissue from treated animals.
-
Tumor Lysate Preparation:
-
Excise tumors from euthanized mice (typically 3-4 hours post-final dose) and snap-freeze immediately in liquid nitrogen.
-
Homogenize the frozen tumor tissue (~50-100 mg) in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein lysate per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis.[20]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Antibody Incubation:
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[20]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AXL and/or a housekeeping protein like GAPDH or β-actin.
-
Expected Outcome: A significant reduction in the p-AXL/Total AXL ratio should be observed in tumors from the this compound-treated group compared to the vehicle-treated group, confirming target engagement.[16]
Protocol 2: Pharmacokinetic (PK) Sample Collection
This protocol describes the collection of samples for determining the concentration of this compound in plasma and tumor tissue.
-
Animal Dosing:
-
In a satellite group of tumor-bearing mice, administer a single dose of this compound at the same concentration used in the efficacy study.
-
-
Time Points:
-
Select a series of time points for collection (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) with 3 mice per time point.
-
-
Blood Collection:
-
At each designated time point, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Tumor Collection:
-
Immediately following blood collection, excise the tumor.
-
Rinse briefly in cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store at -80°C until analysis.
-
-
Analysis:
-
Samples are typically analyzed by a qualified bioanalytical laboratory using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to determine the concentration of this compound. The results will provide crucial data on drug absorption, distribution, and clearance.[9][15]
-
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor | MDPI [mdpi.com]
- 9. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Using Inhibitors In Vivo [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Phospho-Axl (Tyr702) Polyclonal Antibody (PA5-64862) [thermofisher.com]
Technical Support Center: Challenges in Axelopran Oral Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axelopran, a peripherally acting μ-opioid receptor antagonist. The content addresses common challenges encountered during oral administration studies, offering solutions and detailed experimental protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in oral administration?
This compound (also known as TD-1211) is a peripherally acting μ-opioid receptor antagonist (PAMORA) that has been investigated for the treatment of opioid-induced constipation (OIC).[1] A significant challenge in the oral administration of this compound is its poor water solubility. The free base form of this compound is soluble in dimethyl sulfoxide (DMSO) but not in water. This low aqueous solubility can limit its dissolution in the gastrointestinal tract, potentially leading to low and variable oral bioavailability.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
To overcome the challenge of poor water solubility, various formulation strategies can be utilized. One common and effective approach for poorly soluble drugs is the creation of a solid dispersion. This involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and extent of the drug. A patent for an this compound formulation mentions a solid composition containing this compound sulfate, polyvinyl alcohol, and polyethylene glycol 3350, which are common components of solid dispersions.[2] Other strategies for poorly water-soluble drugs include particle size reduction (micronization or nanocrystals), complexation with cyclodextrins, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[3][4][5]
Q3: How does this compound function to alleviate opioid-induced constipation (OIC)?
This compound is a peripherally acting μ-opioid receptor antagonist (PAMORA). Opioids cause constipation by binding to μ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract, which decreases gut motility and fluid secretion. This compound is designed to selectively block these peripheral μ-opioid receptors in the GI tract.[6] Because it has limited ability to cross the blood-brain barrier, it can reverse the constipating effects of opioids in the gut without interfering with their pain-relieving effects in the central nervous system.[6]
Q4: What are the standard in vitro assays for evaluating the oral absorbability of a compound like this compound?
Two primary in vitro assays are crucial for assessing the oral absorbability of a drug candidate like this compound:
-
In Vitro Dissolution Testing: This test measures the rate and extent to which the drug dissolves from its solid dosage form in a liquid medium. For poorly soluble drugs like this compound, this is a critical test to evaluate the effectiveness of enabling formulations, such as solid dispersions.[7][8]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a barrier with properties similar to the intestinal epithelium. This assay is used to predict the intestinal permeability of a drug and to identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10][11]
Q5: Which preclinical in vivo models are suitable for investigating the oral administration of this compound?
Oral gavage studies in rodents, such as rats and mice, are standard preclinical in vivo models for evaluating the pharmacokinetics of orally administered drugs like this compound. These studies help determine key parameters such as oral bioavailability (F%), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).[6][12] These animal models can also be used to assess the pharmacodynamic effects of this compound on gastrointestinal motility.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the oral administration studies of this compound.
Problem 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Cause 1: Poor Dissolution in the Gastrointestinal Tract
Poor dissolution of this compound from its formulation can lead to insufficient drug being available for absorption.
Troubleshooting Steps:
-
Evaluate Formulation Strategy: If using a simple powder-in-vehicle suspension, consider developing an enabling formulation such as a solid dispersion. A patent suggests a solid composition of this compound sulfate with polyvinyl alcohol and polyethylene glycol 3350.[2]
-
Conduct In Vitro Dissolution Testing: Perform dissolution studies on different formulations to identify one with an improved dissolution profile. The goal is to achieve rapid and complete dissolution in biorelevant media.
-
Optimize Excipients: For a solid dispersion, the choice and ratio of polymer and other excipients are critical. Experiment with different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) and surfactants to enhance drug release.
Illustrative Data: Dissolution Profiles of Different this compound Formulations
The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Time (minutes) | This compound Powder (%) | This compound Solid Dispersion (%) |
| 5 | 2 | 35 |
| 15 | 5 | 70 |
| 30 | 8 | 92 |
| 45 | 10 | 98 |
| 60 | 12 | 99 |
Possible Cause 2: Low Intestinal Permeability or High Efflux
Even if this compound dissolves, its ability to cross the intestinal epithelium may be limited, or it may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp). It has been noted that this compound is a substrate of P-glycoprotein.[6]
Troubleshooting Steps:
-
Perform Caco-2 Permeability Assay: This in vitro test will determine the apparent permeability (Papp) of this compound and calculate the efflux ratio (ER) to see if it is a P-gp substrate. An efflux ratio greater than 2 suggests active efflux.[10]
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering this compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole) can help determine if P-gp-mediated efflux is limiting its oral bioavailability. An increase in bioavailability in the presence of the inhibitor would confirm this.
Illustrative Data: Caco-2 Permeability of this compound
The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Parameter | Value | Interpretation |
| Papp (A-B) (cm/s) | 1.5 x 10⁻⁶ | Low to moderate permeability |
| Papp (B-A) (cm/s) | 4.8 x 10⁻⁶ | High efflux |
| Efflux Ratio (ER) | 3.2 | P-glycoprotein substrate |
Problem 2: Difficulty in Preparing a Homogeneous and Stable Suspension for Oral Gavage
Due to its poor water solubility, preparing a consistent suspension of this compound for preclinical oral dosing can be challenging.
Troubleshooting Steps:
-
Select an Appropriate Vehicle: For preclinical studies with poorly soluble compounds, common vehicles include aqueous solutions with suspending agents (e.g., 0.5% methylcellulose or carboxymethylcellulose), co-solvents (e.g., PEG 400, propylene glycol), or lipid-based vehicles.
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) can help to wet the drug particles and improve the homogeneity of the suspension.
-
Particle Size Reduction: If possible, using micronized this compound powder can improve suspension stability and reduce the rate of settling.
-
Consistent Mixing: Ensure the suspension is continuously stirred or vortexed before and during dosing to maintain homogeneity.
Problem 3: Inconsistent Results in In Vitro Dissolution Studies
High variability in dissolution profiles can make it difficult to compare different formulations or ensure batch-to-batch consistency.
Troubleshooting Steps:
-
Standardize the Dissolution Method: Ensure all parameters of the dissolution test are well-controlled, including the apparatus (USP Apparatus 1 or 2), rotation speed, temperature (37°C), and dissolution medium volume and composition.[7]
-
De-gas the Dissolution Medium: Dissolved gases in the medium can form bubbles on the surface of the dosage form, which can affect the dissolution rate. Always de-gas the medium before use.
-
Use of Surfactants in the Medium: For poorly soluble drugs, adding a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium may be necessary to achieve sink conditions and obtain reproducible results.
-
Ensure Proper Sampling: The position and timing of sampling from the dissolution vessel should be consistent across all experiments.
III. Experimental Protocols
In Vitro Dissolution Testing for this compound Solid Dispersion Tablets
Objective: To determine the in vitro drug release profile of this compound from a solid dispersion tablet formulation.
Apparatus and Reagents:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution Medium: Phosphate buffer pH 6.8 with 0.5% Sodium Lauryl Sulfate (SLS)
-
This compound solid dispersion tablets
-
HPLC system for quantification
Methodology:
-
Prepare 900 mL of the dissolution medium and de-gas it.
-
Place the medium in each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Set the paddle speed to 75 RPM.
-
Place one this compound tablet in each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Permeability Assay for Assessing Intestinal Absorption of this compound
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess its potential for active efflux.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare the dosing solutions of this compound and control compounds in the transport buffer. The final DMSO concentration should be less than 1%.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
In Vivo Oral Gavage Study in Rats for Pharmacokinetic Assessment of this compound
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of an this compound formulation in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation (e.g., a suspension in 0.5% methylcellulose with 0.1% Tween® 80)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (with anticoagulant)
-
Anesthetic (for intravenous administration group)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: intravenous (IV) and oral (PO).
-
Oral (PO) Group:
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Intravenous (IV) Group:
-
Administer a solution of this compound intravenously at a lower dose (e.g., 1 mg/kg).
-
Collect blood samples at time points appropriate for IV administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to calculate parameters such as AUC, Cmax, Tmax, and half-life.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
IV. Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound in the Gastrointestinal Tract
Caption: this compound's mechanism in the GI tract.
Diagram 2: Experimental Workflow for Overcoming Poor Oral Bioavailability
Caption: Workflow for enhancing oral drug delivery.
Diagram 3: Logical Relationship of Factors Affecting Oral Absorption
Caption: Key factors influencing oral bioavailability.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ES2774473T3 - Combination dosage form of a mu opioid receptor antagonist and an opioid agent - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpca.org [ijpca.org]
- 8. Dissolution profiles of drugs from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]
TD-1211 Technical Support Center: Mitigating Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of TD-1211 (axelopran) in experimental settings. TD-1211 is a potent, peripherally restricted opioid receptor antagonist with high affinity for mu (μ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors. While designed for high selectivity, understanding its pharmacological profile is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of TD-1211?
TD-1211 is a high-affinity antagonist of the mu (μ) and kappa (κ) opioid receptors and a slightly less potent antagonist of the delta (δ) opioid receptor.[1] It is characterized as a neutral antagonist.[1] Its peripheral selectivity is a key feature, limiting its ability to cross the blood-brain barrier.[2][3]
Q2: Is TD-1211 known to have significant off-target binding to non-opioid receptors?
Preclinical studies have shown that TD-1211 has a high degree of selectivity for opioid receptors when screened against a wide array of other cellular targets.[1] Therefore, direct binding to non-opioid receptors is not a commonly reported issue. However, unexpected experimental outcomes may arise from its potent activity on opioid receptors in systems where their presence or function is not anticipated.
Q3: Can TD-1211 affect central nervous system (CNS) functions in my experiments?
TD-1211 is designed to be peripherally restricted and has demonstrated no significant CNS activity in in vivo preclinical models.[2] It did not induce CNS withdrawal responses in morphine-dependent mice or inhibit morphine-induced anti-nociception in rats and dogs, unlike centrally acting antagonists.[2] However, researchers should always consider the integrity of the blood-brain barrier in their specific experimental models (e.g., in vitro co-culture models, specific disease models, or young animals where the barrier may not be fully developed).
Q4: I am observing an unexpected effect of TD-1211 in my cell culture experiments. What could be the cause?
Unexpected effects in cell culture can arise from several factors:
-
Endogenous Opioid Receptor Expression: Your cell line may express opioid receptors (mu, kappa, or delta), and the observed effect could be an on-target consequence of antagonizing basal signaling from endogenous opioid peptides present in serum-containing media.
-
Functional Selectivity: While primarily an antagonist, the specific cellular context and signaling pathways being measured could reveal nuances of its functional effects.
-
Non-specific Artifacts: At very high concentrations, well above its binding affinity for opioid receptors, any compound can exhibit non-specific effects. It is crucial to use the lowest effective concentration.
Troubleshooting Guides
Issue 1: Unexpected Biological Response in an In Vitro Assay
You are using TD-1211 as a control compound and observe a change in your readout (e.g., cell proliferation, cytokine release, gene expression) that you did not anticipate.
Possible Cause: Your experimental system (e.g., cell line, primary cells) expresses functional opioid receptors, and the observed effect is due to the antagonism of basal signaling.
Troubleshooting Workflow:
References
- 1. The in vitro pharmacological profile of TD-1211, a neutral opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointestinal and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Axelopran Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Axelopran in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise when working with this compound solutions.
Q1: My this compound solution appears cloudy or has visible particulates. What should I do?
A1: Cloudiness or precipitation can indicate several issues. Follow these troubleshooting steps:
-
Solvent Mismatch: this compound is reported to be soluble in DMSO but not in water.[1] If you are using aqueous buffers, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility.
-
Low Temperature: Storage at low temperatures, especially for concentrated stock solutions in organic solvents, can sometimes cause the compound to precipitate. Gently warm the solution to room temperature and vortex to redissolve.
-
pH-Dependent Solubility: The solubility of this compound may be pH-dependent. If working with buffered solutions, the pH might be in a range where this compound has low solubility. Consider adjusting the pH or increasing the proportion of co-solvent.
-
Degradation: Precipitation could also be a result of degradation products that are less soluble. This is more likely if the solution is old or has been stored improperly.
Q2: I am observing a gradual loss of this compound concentration in my solution over time, even when stored at the recommended temperature. What could be the cause?
A2: A gradual loss of concentration suggests chemical degradation. Consider the following possibilities:
-
Hydrolysis: this compound contains an amide linkage, which can be susceptible to hydrolysis, especially at extreme pH values (either acidic or basic). Ensure the pH of your solution is controlled, ideally within a neutral range, unless your experimental conditions require otherwise.
-
Oxidation: The dihydroxypropanoyl group and the tertiary amine in this compound's structure could be susceptible to oxidation. To mitigate this, consider preparing solutions with degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Photodegradation: Exposure to light, particularly UV light, can degrade sensitive compounds. Always store this compound solutions in amber vials or otherwise protected from light.
Q3: My experimental results with this compound are inconsistent. Could this be related to solution stability?
A3: Yes, inconsistent results are a common consequence of solution instability.
-
Inconsistent Solution Preparation: Ensure your protocol for preparing this compound solutions is standardized, including the source and purity of the solvent, the final concentration, and the mixing procedure.
-
Age of Solution: Use freshly prepared solutions whenever possible. If you must use a stock solution over a period of time, validate its stability under your specific storage conditions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation or precipitation. Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
Data on this compound Stability
Disclaimer: The following tables contain illustrative data based on general principles of drug stability, as specific experimental stability data for this compound is not publicly available. Researchers should perform their own stability studies to determine the stability of this compound under their specific experimental conditions.
Table 1: Illustrative pH-Dependent Stability of this compound in Solution
| pH of Buffer | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 25 | 24 | 85.2 |
| 5.0 | 25 | 24 | 95.1 |
| 7.4 | 25 | 24 | 98.5 |
| 9.0 | 25 | 24 | 90.3 |
Table 2: Illustrative Temperature-Dependent Stability of this compound in a Neutral Buffered Solution (pH 7.4)
| Temperature (°C) | Storage Duration (days) | Remaining this compound (%) |
| 4 | 7 | 99.1 |
| 25 (Room Temp) | 7 | 96.3 |
| 40 | 7 | 88.7 |
Table 3: Illustrative Photostability of this compound in a Neutral Buffered Solution (pH 7.4) at 25°C
| Light Condition | Exposure Time (hours) | Remaining this compound (%) |
| Protected from Light | 24 | 99.5 |
| Ambient Light | 24 | 94.2 |
| UV Light (254 nm) | 24 | 75.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating method, such as HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products and determine the percentage of remaining this compound.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted to a suitable value).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., the wavelength of maximum absorbance).
-
Injection Volume: 10-20 µL.
-
-
Method Validation: Validate the method according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
-
Analysis of Stability Samples: Use the validated method to analyze samples from long-term and accelerated stability studies.
Visualizations
References
Technical Support Center: Axelopran in Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering potential resistance to Axelopran in preclinical tumor models. The information is based on established principles of drug resistance, as direct studies on this compound resistance are not yet available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in tumor models?
A1: this compound is a peripherally acting μ-opioid receptor (MOR) antagonist. In the context of oncology, its primary role is to block the immunosuppressive effects of opioids (often used for pain management in cancer) on immune cells within the tumor microenvironment. By blocking the MOR on cells like CD8+ T cells, this compound can prevent opioid-induced reduction of immune cell infiltration and function, thereby enhancing the efficacy of immunotherapies such as anti-PD-1 checkpoint inhibitors.
Q2: We are observing continued tumor growth in our syngeneic model despite co-administration of this compound with an opioid and a checkpoint inhibitor. Does this mean the tumor is resistant to this compound?
A2: Not necessarily. The lack of efficacy could be due to several factors, and it is important to systematically investigate the cause. Potential issues could include problems with the experimental setup, inherent resistance of the tumor model to the checkpoint inhibitor itself, or the emergence of a true resistance mechanism to this compound's effects.
Q3: What are the potential or hypothesized mechanisms of resistance to this compound's action in a tumor model?
A3: While not clinically documented, potential resistance mechanisms can be hypothesized based on general principles of drug resistance. These include:
-
Alterations in the Drug Target: Downregulation or mutation of the μ-opioid receptor on key immune cells.
-
Increased Drug Efflux: Upregulation of drug efflux pumps like P-glycoprotein (P-gp) that may transport this compound out of target cells.
-
Activation of Alternative Immunosuppressive Pathways: The tumor may compensate by upregulating other immune evasion pathways that are independent of the μ-opioid receptor.
Q4: How can we confirm that this compound is active in our in vivo model?
A4: Besides observing the intended anti-tumor effect, you can measure pharmacodynamic markers. For instance, you can collect tumor tissue and peripheral blood to analyze the infiltration and activation state of CD8+ T cells via flow cytometry or immunohistochemistry. An increase in the CD8+/Treg ratio in the tumor microenvironment in the this compound-treated group (in the presence of opioids) compared to the control group would suggest target engagement and activity.
Troubleshooting Guide: Overcoming Resistance
This guide is designed to help you troubleshoot experiments where you suspect resistance to this compound's therapeutic effect.
| Problem / Observation | Question to Ask | Possible Cause | Suggested Action |
| Unexpected Tumor Growth | Is the checkpoint inhibitor (e.g., anti-PD-1) effective on its own in this tumor model (without opioids)? | The tumor model may be inherently resistant to the specific immunotherapy being used. | Run a control arm of the experiment with only the checkpoint inhibitor to establish its baseline efficacy. |
| Is there evidence of μ-opioid receptor (MOR) expression on the target immune cells in your model? | The relevant immune cells (e.g., CD8+ T cells) may have low or absent MOR expression, making them unresponsive to the effects of both opioids and this compound. | Analyze MOR expression on tumor-infiltrating lymphocytes (TILs) and splenocytes from your tumor-bearing mice using flow cytometry or Western blot. | |
| Reduced Efficacy Over Time | Have the tumors been passaged multiple times or has the treatment been long-term? | Prolonged exposure could lead to the selection of tumor cell clones or adaptation of the immune environment, leading to acquired resistance. | Characterize tumors from non-responding mice. Compare MOR expression on TILs and P-gp expression on tumor cells against tumors from treatment-naïve mice. |
| Are there changes in the expression of other immune checkpoints? | The tumor may be upregulating alternative immunosuppressive pathways (e.g., CTLA-4, LAG-3, TIM-3) to escape immune attack. | Perform RNA-seq on tumor tissue or multi-panel flow cytometry on TILs to investigate the expression of other checkpoint molecules. | |
| High Variability in Response | Is there significant inter-animal variability in tumor growth within the same treatment group? | This could be due to inconsistencies in tumor implantation, drug administration, or underlying biological variability in the immune response of individual animals. | Refine experimental techniques to ensure consistency. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Hypothetical Tumor Growth Inhibition Data
This table illustrates a scenario where a tumor model develops resistance to the this compound and anti-PD-1 combination therapy over time.
| Treatment Group | Day 10 Tumor Volume (mm³) | Day 20 Tumor Volume (mm³) | % TGI (Day 20) |
| Vehicle Control | 150 ± 25 | 850 ± 110 | - |
| Morphine + anti-PD-1 | 145 ± 30 | 820 ± 125 | 3.5% |
| Morphine + anti-PD-1 + this compound (Initial Response) | 80 ± 15 | 350 ± 60 | 58.8% |
| Morphine + anti-PD-1 + this compound (Resistance Model) | 120 ± 20 | 750 ± 100 | 11.8% |
| Data are presented as mean ± SEM. TGI = Tumor Growth Inhibition. |
Table 2: Hypothetical Immune Cell Infiltration Data (Flow Cytometry of TILs)
This table shows a potential immunological correlate of resistance, where MOR expression is downregulated on CD8+ T cells in the resistant model.
| Treatment Group | % CD8+ of CD45+ cells | CD8+/Treg Ratio | MFI of MOR on CD8+ cells |
| Vehicle Control | 5.2 ± 1.1 | 1.5 ± 0.4 | 1200 ± 250 |
| Morphine + anti-PD-1 | 2.1 ± 0.5 | 0.6 ± 0.2 | 1150 ± 200 |
| Morphine + anti-PD-1 + this compound (Initial Response) | 15.6 ± 2.5 | 4.8 ± 0.9 | 1300 ± 300 |
| Morphine + anti-PD-1 + this compound (Resistance Model) | 6.1 ± 1.3 | 1.8 ± 0.5 | 350 ± 90 |
| Data are presented as mean ± SEM. MFI = Median Fluorescence Intensity. |
Experimental Protocols
Protocol 1: Assessment of μ-Opioid Receptor (MOR) Expression on Tumor-Infiltrating Lymphocytes (TILs) via Flow Cytometry
-
Tumor Digestion: Excise tumors from euthanized mice and mechanically dissociate them in RPMI medium. Perform enzymatic digestion using a tumor dissociation kit (e.g., containing collagenase and DNase) for 30-60 minutes at 37°C.
-
Cell Filtration and Preparation: Pass the digested tissue through a 70µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Leukocyte Isolation: Isolate leukocytes (CD45+ cells) from the tumor cell suspension using a density gradient (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS) with CD45 microbeads.
-
Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Perform a surface staining cocktail including antibodies for CD45, CD3, CD8, and the μ-opioid receptor (OPRM1). Include a viability dye to exclude dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on live, singlet, CD45+, CD3+, and CD8+ cells to determine the expression level (MFI) and percentage of MOR-positive CD8+ T cells.
Protocol 2: In Vivo Study to Evaluate Combination Therapy and Potential Resistance
-
Animal Model: Use an appropriate syngeneic mouse model (e.g., MC38 colorectal cancer model in C57BL/6 mice), which is known to respond to anti-PD-1 therapy.[1][2]
-
Tumor Implantation: Subcutaneously implant 1x10^6 MC38 cells into the flank of each mouse.
-
Group Formation: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Morphine + Isotype control Ab
-
Group 3: Morphine + anti-PD-1 Ab
-
Group 4: Morphine + anti-PD-1 Ab + this compound
-
-
Dosing Regimen:
-
Morphine: Administer subcutaneously (e.g., 10 mg/kg) twice daily to simulate clinical use for pain.
-
This compound: Administer orally or intraperitoneally (e.g., 1-10 mg/kg) 30 minutes before each morphine dose.
-
Anti-PD-1 Ab: Administer intraperitoneally (e.g., 200 µ g/mouse ) every 3-4 days.
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise tumors for analysis of the immune infiltrate as described in Protocol 1.
Visualizations
Caption: Mechanism of this compound in overcoming opioid-induced immunosuppression.
Caption: Hypothesized resistance via μ-opioid receptor downregulation.
Caption: Workflow for investigating resistance to this compound's effects.
References
Technical Support Center: Refining Protocols for Axelopran and Checkpoint Inhibitor Synergy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of Axelopran and checkpoint inhibitors. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is hypothesized to synergize with checkpoint inhibitors?
A1: this compound is a peripherally acting μ-opioid receptor antagonist. Opioids, often used for pain management in cancer patients, can have immunosuppressive effects by binding to μ-opioid receptors on immune cells, such as T-cells. This binding can inhibit T-cell activation and function, thereby reducing the efficacy of checkpoint inhibitors like anti-PD-1 antibodies. This compound is designed to block these peripheral μ-opioid receptors, thereby preventing opioid-induced immunosuppression and restoring the anti-tumor immune response facilitated by checkpoint inhibitors. This leads to a synergistic effect, enhancing tumor growth inhibition.
Q2: What preclinical models have demonstrated the synergy between this compound and checkpoint inhibitors?
A2: Synergy has been demonstrated in syngeneic mouse models of oral squamous cell carcinoma and MC-38 colorectal cancer.[1] In these models, the combination of this compound with an anti-PD-1 antibody resulted in a more significant reduction in tumor volume and an increase in tumor-infiltrating CD8+ T-cells compared to either treatment alone.[1]
Q3: What are the recommended starting doses for this compound and anti-PD-1 antibodies in mouse models?
A3: Based on published preclinical studies, a common starting dose for this compound is 1 mg/kg administered intraperitoneally (i.p.). For anti-PD-1 antibodies, a typical dosing regimen is 200 μg per mouse, also administered i.p., every 3-4 days for a series of treatments.[2] However, it is crucial to perform dose-range finding studies to determine the optimal and maximum tolerated dose for your specific experimental setup.
Q4: How can I quantify the synergistic effect between this compound and a checkpoint inhibitor?
A4: Several mathematical models can be used to quantify synergy, including the Chou-Talalay method, which calculates a Combination Index (CI), the Bliss Independence model, and the Loewe Additivity model.[3][4][5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6] These analyses are typically based on dose-response curves of the individual agents and their combination.
Troubleshooting Guides
Issue 1: High variability in tumor growth between mice in the same treatment group.
-
Question: We are observing significant variability in tumor growth within our control and treatment groups, making it difficult to assess treatment efficacy. What could be the cause and how can we mitigate this?
-
Answer:
-
Potential Causes:
-
Inconsistent Tumor Cell Implantation: Variation in the number of viable tumor cells injected or the precise location of injection can lead to different tumor growth rates.
-
Mouse Health and Stress: The overall health, age, and stress levels of the mice can impact both tumor growth and immune response.
-
Microbiome Differences: The gut microbiome can influence anti-tumor immunity and response to immunotherapy.
-
-
Troubleshooting Steps:
-
Standardize Implantation Technique: Ensure consistent cell counts, injection volume, and anatomical location for tumor cell implantation.
-
Acclimatize Mice: Allow mice to acclimate to the facility for at least a week before starting the experiment.
-
Monitor Animal Health: Regularly monitor mice for any signs of distress or illness and exclude any unhealthy animals from the study.
-
Co-house Animals: House mice from different treatment groups in the same cages to normalize for microbiome variations, if the experimental design allows.
-
Increase Sample Size: A larger number of mice per group can help to statistically account for individual variability.
-
-
Issue 2: Lack of a clear synergistic effect with the this compound and checkpoint inhibitor combination.
-
Question: Our results show an additive effect at best, but not the expected synergy. What are the possible reasons?
-
Answer:
-
Potential Causes:
-
Suboptimal Dosing or Scheduling: The doses of this compound or the checkpoint inhibitor may be too low, or the timing and frequency of administration may not be optimal.
-
Tumor Model Resistance: The chosen tumor model may have intrinsic resistance to checkpoint inhibitors.
-
Absence of Opioid-Induced Immunosuppression: If the experimental model does not involve the administration of opioids for analgesia, the primary mechanism of this compound's synergistic action will be absent.
-
-
Troubleshooting Steps:
-
Dose and Schedule Optimization: Conduct a dose-escalation study for both this compound and the checkpoint inhibitor. Experiment with different administration schedules, such as staggering the treatments.
-
Characterize Tumor Model: Ensure the selected tumor model is known to be responsive to checkpoint inhibition.
-
Incorporate an Opioid: To specifically study the reversal of opioid-induced immunosuppression, include a treatment arm with an opioid like morphine.
-
Immune Profiling: Analyze the tumor microenvironment to confirm that the checkpoint inhibitor is inducing an immune response and that this compound is enhancing it (e.g., increased CD8+ T-cell infiltration).
-
-
Issue 3: Difficulty in isolating a sufficient number of viable immune cells from tumor tissue for flow cytometry.
-
Question: We are struggling to get a good yield of live immune cells from our digested tumor samples for flow cytometry analysis. What can we do to improve this?
-
Answer:
-
Potential Causes:
-
Harsh Digestion Protocol: Over-digestion with enzymes can damage cell membranes and lead to cell death.
-
Mechanical Stress: Excessive mechanical dissociation can lyse cells.
-
Delayed Processing: Prolonged time between tumor excision and processing can lead to cell death.
-
-
Troubleshooting Steps:
-
Optimize Digestion: Titrate the concentration and incubation time of your digestion enzymes (e.g., collagenase, DNase).
-
Gentle Mechanical Dissociation: Use gentle mechanical dissociation methods, such as gentleMACS dissociators with appropriate settings.
-
Process Samples Promptly: Process tumor samples as quickly as possible after harvesting. Keep samples on ice to maintain viability.
-
Use a Viability Dye: Include a viability dye in your flow cytometry panel to exclude dead cells from your analysis.
-
Consider a Dead Cell Removal Kit: For samples with high levels of dead cells, a dead cell removal kit can be used prior to staining.
-
-
Experimental Protocols
In Vivo Synergy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo experiment to assess the synergy between this compound and an anti-PD-1 antibody in a murine cancer model (e.g., MC38 colorectal cancer).
Table 1: Experimental Groups
| Group | Treatment 1 | Treatment 2 | Number of Mice |
| 1 | Vehicle Control | Isotype Control Antibody | 10 |
| 2 | This compound | Isotype Control Antibody | 10 |
| 3 | Vehicle Control | Anti-PD-1 Antibody | 10 |
| 4 | This compound | Anti-PD-1 Antibody | 10 |
Methodology:
-
Cell Culture and Implantation:
-
Culture MC38 cells in appropriate media.
-
Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the flank of C57BL/6 mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Administration:
-
When tumors reach an average volume of 50-100 mm³, randomize mice into the four treatment groups.
-
Administer this compound (1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
Administer anti-PD-1 antibody (200 µ g/mouse ) or isotype control via i.p. injection on days 6, 9, and 12 post-randomization.[7]
-
-
Endpoint and Tissue Collection:
-
Continue monitoring tumor growth until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³).
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Tumor Dissociation for Flow Cytometry
Methodology:
-
Excise tumors and place them in cold RPMI 1640 medium.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a gentleMACS C Tube containing an enzyme mix (e.g., Miltenyi Biotec Tumor Dissociation Kit).[8]
-
Run the appropriate program on a gentleMACS Dissociator.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
Wash the cells with PBS containing 2% FBS.
-
If necessary, perform red blood cell lysis.
-
Resuspend the cell pellet in an appropriate buffer for cell counting and subsequent flow cytometry staining.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Table 2: Example Flow Cytometry Panel for T-Cell Analysis
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All Leukocytes |
| CD3 | APC-Cy7 | T-Cells |
| CD4 | FITC | Helper T-Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-Cells |
| PD-1 | PE | Exhausted/Activated T-Cells |
| TIM-3 | BV421 | Exhausted T-Cells |
| LAG-3 | BV605 | Exhausted T-Cells |
| Ki-67 | PE-Cy7 | Proliferating Cells |
| Granzyme B | AF647 | Cytotoxic Cells |
| Viability Dye | e.g., Zombie NIR | Live/Dead Discrimination |
Methodology:
-
Prepare a single-cell suspension from the tumor tissue as described above.
-
Stain the cells with a viability dye according to the manufacturer's protocol.
-
Perform surface staining with antibodies against CD45, CD3, CD4, CD8, PD-1, TIM-3, and LAG-3.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Perform intracellular staining for Ki-67 and Granzyme B.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Data Presentation
Table 3: Summary of Tumor Volume Data
| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Day 21 | % Tumor Growth Inhibition |
| Vehicle + Isotype | 0 | |
| This compound + Isotype | ||
| Vehicle + Anti-PD-1 | ||
| This compound + Anti-PD-1 |
Table 4: Summary of Immune Cell Infiltration Data
| Treatment Group | % CD8+ T-Cells of CD45+ Cells (Mean ± SEM) | % PD-1+ of CD8+ T-Cells (Mean ± SEM) |
| Vehicle + Isotype | ||
| This compound + Isotype | ||
| Vehicle + Anti-PD-1 | ||
| This compound + Anti-PD-1 |
Visualizations
Caption: Experimental workflow for assessing this compound and checkpoint inhibitor synergy in vivo.
Caption: Simplified signaling pathway of the μ-opioid receptor on T-cells and the action of this compound.
References
- 1. Mouse Progenitor Exhausted CD8+ T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. Protocol for tumor dissociation and fluorescence-activated cell sorting of human head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. researchgate.net [researchgate.net]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
Technical Support Center: μ-Opioid Receptor Antagonist Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during μ-opioid receptor (MOR) antagonist assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a binding assay and a functional assay for a µ-opioid receptor antagonist?
A1: A binding assay, such as a radioligand competition assay, directly measures the ability of a test compound (the antagonist) to displace a labeled ligand from the µ-opioid receptor. It quantifies the affinity of the antagonist for the receptor (Ki value). In contrast, a functional assay (e.g., cAMP, calcium flux, or GTPγS assays) measures the antagonist's ability to block the intracellular signaling cascade initiated by an agonist. A compound can be a binder but may not have functional activity, so it's crucial to employ both types of assays for a comprehensive pharmacological profile.[1]
Q2: Why is the choice of agonist concentration critical in a functional antagonist assay?
A2: In a competitive antagonist assay, the antagonist's effect is to shift the agonist's dose-response curve to the right. To observe this shift clearly, a submaximal agonist concentration, typically around the EC80 (the concentration that produces 80% of the maximal response), is recommended.[1] If the agonist concentration is too high, it can overwhelm the antagonist, making it difficult to detect the inhibitory effect.[1]
Q3: What are the key controls to include in a µ-opioid receptor antagonist assay?
A3:
-
Positive Control: A known µ-opioid antagonist, such as Naloxone, should be used to confirm that the assay system can detect antagonism.[1]
-
Vehicle Control: This ensures that the solvent used to dissolve the test compound and agonist (e.g., DMSO) does not interfere with the assay at the final concentration used.[1]
-
No-Agonist Control: To determine the baseline response in the absence of receptor stimulation.
-
Maximal Stimulation Control: To define the upper limit of the assay window using a saturating concentration of the agonist.
Q4: What is receptor desensitization and internalization, and how can it affect my antagonist assay?
A4: Receptor desensitization is a process where the receptor's response to an agonist diminishes over time with prolonged exposure.[2] This is often followed by receptor internalization, where the receptors are removed from the cell surface.[3][4] These processes can reduce the number of available receptors, leading to a smaller signal window in your assay. The rate of desensitization and internalization can vary between different agonists.[3][5] For instance, some studies show that agonists like DAMGO and methadone induce more receptor internalization than morphine.[3] It's important to optimize agonist pre-incubation times to avoid significant desensitization before adding your antagonist.
Troubleshooting Guides
Problem 1: No observable antagonist effect.
| Possible Cause | Troubleshooting Step |
| Incorrect Agonist Concentration: Agonist concentration is too high, masking the antagonist's effect. | Determine the EC50 and EC80 of your agonist in your specific assay system. Use a concentration around the EC80 for the antagonist assay.[1] |
| Inadequate Pre-incubation with Antagonist: The antagonist has not had enough time to bind to the receptor before the agonist is added. | For competitive antagonists, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist to allow for binding equilibrium to be reached.[1] |
| Low Receptor Expression: The cell line used has a low density of µ-opioid receptors, resulting in a small signal window. | Confirm the receptor expression level in your cell line (e.g., HEK293, CHO).[1] Consider using a cell line with higher receptor expression if the signal-to-background ratio is low. |
| Compound Degradation: The antagonist or agonist may have degraded due to improper storage or handling. | Verify the integrity and concentration of your compound stocks. |
| Assay Type Mismatch: The compound may bind to the receptor but lack functional antagonism. | Perform a radioligand binding assay to confirm if the compound binds to the receptor.[1] |
Problem 2: High non-specific binding in a radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Radioligand binding to non-receptor components: The radioligand is binding to filters, lipids, or other proteins. | Pre-treat glass fiber filters with a solution like 0.33% polyethyleneimine (PEI) for 30-45 minutes before use to reduce non-specific binding.[6] |
| Inappropriate blocking agent: The blocking agent is not effectively preventing non-specific binding. | Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| Radioligand concentration too high: Excess radioligand can lead to increased non-specific binding. | Use a radioligand concentration at or below its Kd value for the receptor. |
Problem 3: Low signal-to-noise ratio or small assay window.
| Possible Cause | Troubleshooting Step |
| Low receptor density: Insufficient number of receptors to generate a robust signal. | Ensure your cell preparation has an adequate concentration of active receptors (Bmax).[6] |
| Sub-optimal assay conditions: Incubation times, temperature, or buffer composition are not ideal. | Optimize assay parameters such as incubation time and temperature. Ensure the buffer composition is appropriate for receptor binding and function. |
| Degraded reagents: The radioligand or other critical reagents have lost activity. | Check the age and storage conditions of your radioligand and other reagents.[6] |
| Cell health issues: Cells are unhealthy, overgrown, or have been passaged too many times, which can affect receptor expression and signaling. | Use healthy, low-passage number cells for your experiments.[1] |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of Common Ligands at the Human μ-Opioid Receptor
| Compound | Classification | Ki (nM) |
| Sufentanil | Agonist | 0.138[6] |
| Buprenorphine | Partial Agonist | < 1[6] |
| Hydromorphone | Agonist | < 1[6] |
| Oxymorphone | Agonist | < 1[6] |
| Levorphanol | Agonist | < 1[6] |
| Butorphanol | Agonist-Antagonist | < 1[6] |
| Naloxone | Antagonist | 2.3[7] |
| Naltrexone | Antagonist | ~1 |
| DAMGO | Agonist | ~1-2 |
| Morphine | Agonist | ~1-10[8] |
| UD-030 | Antagonist | 3.1[9] |
Note: Ki values can vary between different studies and assay conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes expressing the µ-opioid receptor.
-
Incubation Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled µ-opioid ligand (e.g., [³H]DAMGO or [³H]Naloxone), and varying concentrations of the unlabeled antagonist.
-
Non-specific Binding: In a parallel set of wells, add a high concentration of a non-labeled standard antagonist (e.g., 10 µM Naloxone) to determine non-specific binding.[1]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the antagonist to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Protocol 2: cAMP Functional Assay
-
Cell Culture: Plate cells expressing the µ-opioid receptor (e.g., CHO-hMOR) in a 96-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the antagonist in assay buffer for 15-30 minutes at 37°C.[1]
-
Agonist Stimulation: Add a fixed concentration of a µ-opioid agonist (e.g., DAMGO at its EC80) along with a stimulator of adenylyl cyclase (e.g., Forskolin) to all wells.[1]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for cAMP production.[1]
-
Cell Lysis and Detection: Stop the reaction by adding a lysis buffer. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data using a sigmoidal dose-response curve to determine the IC50 of the antagonist.[1]
Visualizations
Caption: Agonist activation of MOR inhibits adenylyl cyclase, while an antagonist blocks this effect.
Caption: A typical workflow for a functional antagonist assay measuring cAMP levels.
Caption: A logical workflow for troubleshooting the absence of an antagonist effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. μ-Opioid receptor desensitization: Is morphine different? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Content Screening of mu Opioid Receptor Internalization Using Fluorescent Rabbit Monoclonal Antibodies Against Its N-Terminal Fragment: R&D Systems [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 8. Morphine - Wikipedia [en.wikipedia.org]
- 9. Inhibitory Effects of a Novel μ-Opioid Receptor Nonpeptide Antagonist, UD-030, on Morphine-Induced Conditioned Place Preference [mdpi.com]
Technical Support Center: Enhancing Axelopran's Anti-Metastatic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Axelopran in pre-clinical anti-metastatic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of cancer metastasis?
This compound (also known as TD-1211) is a peripherally acting μ-opioid receptor antagonist.[1][2] It also shows affinity for κ- and δ-opioid receptors.[1] In cancer biology, its primary mechanism is the blockade of the μ-opioid receptor, which can be activated by both endogenous opioids and exogenous opioids like morphine. This activation has been linked to pro-tumorigenic effects, including the promotion of angiogenesis and the suppression of the immune system.[1] By antagonizing this receptor, this compound is thought to inhibit tumor cell proliferation, angiogenesis, and metastasis, as well as enhance immune surveillance.[1]
Q2: What is the rationale for combining this compound with immune checkpoint inhibitors?
Preclinical studies have indicated that this compound acts synergistically with anti-PD-1 antibodies to slow tumor growth and increase survival.[1][3][4] Opioids can create an immunosuppressive tumor microenvironment, and by blocking the μ-opioid receptor with this compound, it is possible to counteract this effect, thereby enhancing the efficacy of immune checkpoint inhibitors.[3][5][6] Specifically, this compound can reverse the morphine-induced reduction of CD8+ T-cell infiltration into the tumor.[3][5]
Q3: What pre-clinical evidence supports the anti-metastatic effects of this compound?
Pre-clinical studies in various models have demonstrated the anti-metastatic potential of this compound. These include:
-
Zebrafish embryo model with melanoma: Showed direct effects on tumor growth and metastasis.[1]
-
Chicken egg model with breast cancer: Demonstrated a reduction in tumor weight, metastasis, and angiogenesis, along with increased tumor immune infiltration.[1]
-
Syngeneic mouse model with colorectal cancer: Showed that this compound in combination with an anti-PD-1 antibody slowed tumor growth and increased survival.[1]
Troubleshooting Guides
In Vitro Assays (Invasion, Migration, Proliferation)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of cell invasion/migration with this compound | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit an effect or too high, causing off-target effects. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Inappropriate Vehicle Control: The solvent used to dissolve this compound may be affecting cell behavior. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). | |
| Low or Absent μ-Opioid Receptor Expression: The cancer cell line being used may not express the μ-opioid receptor at sufficient levels for this compound to have a direct effect. | Verify μ-opioid receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Serum Concentration in Media: Serum contains growth factors that may mask the inhibitory effects of this compound. | For migration and invasion assays, it is common practice to serum-starve the cells prior to the experiment and use serum as a chemoattractant in the lower chamber.[7] | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Scratches in Cell Monolayer (Wound Healing Assay): Inconsistent scratch width. | Use a p200 pipette tip or a specialized scratch assay tool to create uniform scratches. | |
| Incomplete Removal of Non-invading Cells (Transwell Assay): Cells remaining on the top side of the insert can lead to inaccurate quantification. | Use a cotton swab to gently but thoroughly remove non-invading cells before staining and imaging. |
In Vivo Animal Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of significant anti-tumor or anti-metastatic effect | Inadequate Dosing or Dosing Frequency: The dose of this compound may be too low or not administered frequently enough to maintain a therapeutic concentration. | Refer to published pre-clinical studies for appropriate dosing regimens. A typical intraperitoneal dose in mice has been reported as 1 mg/kg.[5] Consider performing a pharmacokinetic study to determine the optimal dosing schedule for your model. |
| Tumor Model Selection: The chosen tumor model may not be sensitive to μ-opioid receptor antagonism. | Select a model with known μ-opioid receptor expression and where opioids have been shown to play a role in tumor progression. | |
| Route of Administration: The route of administration may not be optimal for achieving the desired drug exposure in the tumor. | While oral administration is possible, intraperitoneal or subcutaneous injections are common in pre-clinical studies to ensure consistent bioavailability. | |
| High toxicity or adverse effects in animals | High Dose of this compound: The dose may be too high, leading to off-target effects. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Vehicle Toxicity: The vehicle used to formulate this compound may be causing toxicity. | Test the vehicle alone to ensure it is well-tolerated at the administered volume and concentration. | |
| High variability in tumor growth or metastasis between animals | Inconsistent Tumor Cell Implantation: Variation in the number of viable tumor cells injected or the injection site. | Ensure a consistent number of viable cells are injected into the same anatomical location for each animal.[8] |
| Animal Health and Husbandry: Underlying health issues or stress can impact tumor growth and response to treatment. | Closely monitor animal health and maintain consistent housing conditions. |
Data Presentation
Table 1: Preclinical Models Demonstrating this compound's Anti-Metastatic and Anti-Tumor Effects
| Model | Cancer Type | Key Findings | Reference |
| Zebrafish Embryo | Melanoma | Direct inhibition of tumor growth and metastasis | [1] |
| Chicken Egg (chorioallantoic membrane) | Breast Cancer | Reduced tumor weight, metastasis, and angiogenesis; increased immune cell infiltration | [1] |
| Syngeneic Mouse Model (MC-38) | Colorectal Cancer | Synergistic effect with anti-PD-1 in slowing tumor growth and increasing survival | [1] |
| Syngeneic Orthotopic Mouse Model (MOC1) | Oral Squamous Cell Carcinoma | Reversed morphine-induced immunosuppression and synergized with anti-PD-1 to reduce tumor size and increase CD8+ T-cell infiltration | [3][5] |
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Invasion Assay (Boyden Chamber)
This protocol is adapted from standard invasion assay procedures.
Materials:
-
24-well plate with cell culture inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS)
-
This compound
-
Vehicle (e.g., DMSO)
-
Crystal Violet stain
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the upper surface of the inserts. Incubate for 2-4 hours at 37°C to allow for gel formation.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Serum-starve the cells for 18-24 hours before the assay.
-
Cell Seeding: Trypsinize and resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattraction: Add complete medium (containing FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Staining and Visualization: Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Protocol 2: In Vivo Spontaneous Metastasis Mouse Model
This protocol is a general guideline and should be adapted based on the specific cancer cell line and research question.
Materials:
-
Immunocompromised or syngeneic mice
-
Cancer cell line capable of metastasis
-
This compound
-
Vehicle for in vivo administration
-
Surgical tools for tumor resection (optional)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation: Inject cancer cells subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Monitor primary tumor growth using calipers or bioluminescence imaging.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Drug Administration: Administer this compound and other treatments according to the predetermined dosing schedule and route.
-
Primary Tumor Resection (Optional): To specifically study metastasis, the primary tumor can be surgically resected once it is well-established.
-
Metastasis Monitoring: Monitor for the development of metastases in distant organs (e.g., lungs, liver) using bioluminescence imaging or at the study endpoint.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest organs for histological analysis to quantify metastatic burden.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting metastasis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biospace.com [biospace.com]
- 7. pyrotek-europe.com [pyrotek-europe.com]
- 8. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Axelopran Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving Axelopran. The content is tailored for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent Cell Viability Results
Question: We are observing high variability in our cell viability assays (e.g., MTT, XTT) when treating cancer cell lines with this compound. What are the potential causes and solutions?
Answer: Variability in cell-based assays is a common challenge.[1][2] Several factors related to the cells, reagents, and protocol execution can contribute to this issue.
Potential Causes and Troubleshooting Steps:
-
Cell Culture Conditions:
-
Inconsistent Cell Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can lead to nutrient depletion and altered growth rates, affecting drug response.[3]
-
Cell Passage Number: Use cells with a low and consistent passage number. Immortalized cell lines can exhibit genetic drift over time, leading to inconsistent results.[1]
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular metabolism and response to treatment.
-
-
Reagent Handling and Preparation:
-
This compound Stock Solution: Prepare fresh stock solutions of this compound and perform serial dilutions accurately. Ensure complete solubilization of the compound.
-
Reagent Variability: Use reagents from the same batch or lot to minimize variability.[4] If using different batches, validate them before large-scale experiments.
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the specified incubation times for both drug treatment and assay development.
-
Plate Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation, leading to changes in reagent concentrations. Alternatively, fill the outer wells with sterile PBS or media.
-
Issue 2: Unexpected Off-Target Effects
Question: Our experiments suggest that this compound is inducing cellular effects that are inconsistent with its known mechanism as a µ-opioid receptor antagonist. How can we investigate this?
Answer: While this compound is a potent peripherally acting µ-opioid receptor antagonist, it also exhibits activity at κ- and δ-opioid receptors.[5] The observed effects could be due to these interactions or other cellular mechanisms.
Investigative Steps:
-
Receptor Expression Profiling: Confirm the expression levels of µ, κ, and δ-opioid receptors in your cell line model using techniques like qPCR or Western blotting. The relative expression levels will influence the cellular response.
-
Competitive Binding Assays: Perform competitive binding assays with selective agonists and antagonists for each opioid receptor subtype to confirm the specificity of this compound's interaction in your experimental system.
-
Signaling Pathway Analysis: Investigate downstream signaling pathways associated with opioid receptors.
Figure 1: this compound's interaction with opioid receptors and downstream signaling.
Issue 3: Difficulty Reproducing Anti-Tumor Effects in Combination Therapy
Question: We are trying to replicate published findings on the synergistic effect of this compound with immune checkpoint inhibitors but are seeing inconsistent results in our in vivo models. What factors should we consider?
Answer: The interplay between the opioid system, the tumor microenvironment, and the immune system is complex. Recent research indicates that opioids can impair the efficacy of immune checkpoint inhibitors, and this compound may reverse this effect.[6] Reproducibility challenges can stem from the animal model, tumor characteristics, and experimental design.
Troubleshooting Workflow:
Figure 2: Workflow for troubleshooting in vivo combination therapy experiments.
Data Summary Tables
Table 1: this compound Receptor Affinity Profile
| Receptor | Binding Affinity (pKi) |
| µ-Opioid Receptor (MOR) | High |
| κ-Opioid Receptor (KOR) | High |
| δ-Opioid Receptor (DOR) | Moderate |
Note: This table provides a qualitative summary. Quantitative values can be found in specific pharmacological literature.[7]
Table 2: Troubleshooting Checklist for In Vitro Assay Variability
| Checkpoint | Parameter to Verify | Recommended Action |
| Cell Culture | Cell Density | Standardize seeding density and perform cell counts before plating. |
| Passage Number | Use cells within a defined passage number range. | |
| Mycoplasma | Perform routine testing. | |
| Reagents | Drug Concentration | Prepare fresh dilutions for each experiment; verify stock concentration. |
| Media & Supplements | Use a consistent lot of media and serum. | |
| Protocol | Incubation Time | Use a calibrated timer and standardize incubation periods. |
| Plate Layout | Avoid edge wells or implement mitigation strategies. |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Receptor Binding Assay (Competitive)
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the opioid receptor of interest.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. cmdclabs.com [cmdclabs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Groundbreaking Research from UPMC Highlights Opioids' Suppressive Impact on Immune Checkpoint Inhibitors and the Potential of this compound, an Opioid Antagonist to Reverse It - BioSpace [biospace.com]
- 7. Peripherally acting μ-opioid receptor antagonist - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Axelopran and Methylnaltrexone for the Treatment of Opioid-Induced Constipation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of axelopran and methylnaltrexone, two peripherally acting mu-opioid receptor antagonists (PAMORAs) for the treatment of opioid-induced constipation (OIC). This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.
Opioid-induced constipation is a prevalent and often distressing side effect of opioid therapy, significantly impacting a patient's quality of life. The development of PAMORAs, which selectively block opioid receptors in the gastrointestinal tract without compromising central analgesia, has marked a significant advancement in the management of OIC. This guide focuses on two such agents: methylnaltrexone, an established treatment option, and this compound, a compound that has undergone Phase II clinical development.
Mechanism of Action: Targeting Peripheral Opioid Receptors
Both this compound and methylnaltrexone function by competitively antagonizing mu-opioid receptors in the periphery, particularly within the enteric nervous system of the gastrointestinal tract. Opioids induce constipation by binding to these receptors, which leads to decreased intestinal motility and secretion. By blocking these receptors, PAMORAs counteract these effects.
Methylnaltrexone is a quaternary amine, a structural feature that imparts a positive charge and limits its ability to cross the blood-brain barrier. This peripheral restriction is crucial to its mechanism, as it allows for the reversal of opioid effects in the gut without interfering with the centrally mediated analgesic effects of opioids.[1]
This compound (formerly TD-1211) is also a peripherally selective mu-opioid receptor antagonist.[2] Preclinical studies have shown that it has a high affinity for the mu-opioid receptor and also interacts with kappa- and delta-opioid receptors.[3][4] Similar to methylnaltrexone, its design is intended to limit central nervous system penetration.[5]
Below is a diagram illustrating the generalized signaling pathway of a PAMORA in the enteric nervous system.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro pharmacological profile of TD-1211, a neutral opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
A Preclinical Showdown: Axelopran vs. Naldemedine for Opioid-Induced Constipation
For researchers and drug development professionals, understanding the preclinical profiles of peripherally acting µ-opioid receptor antagonists (PAMORAs) is critical for advancing the treatment of opioid-induced constipation (OIC). This guide provides a comparative analysis of axelopran (formerly TD-1211) and naldemedine, focusing on their preclinical performance, mechanisms of action, and the experimental data that define their pharmacological profiles.
Both this compound and naldemedine are designed to counteract the constipating effects of opioids in the gastrointestinal (GI) tract without compromising their analgesic effects in the central nervous system (CNS). They achieve this by selectively antagonizing µ-opioid receptors in the periphery. While naldemedine has successfully navigated clinical trials and gained regulatory approval, the development of this compound for OIC was discontinued after Phase II trials. This comparison delves into the preclinical data that underpinned their development.
Mechanism of Action: A Tale of Three Receptors
Opioid-induced constipation arises from the activation of µ-opioid receptors in the enteric nervous system, leading to decreased GI motility and secretions. Both this compound and naldemedine function as antagonists at these peripheral µ-opioid receptors. However, their activity extends to other opioid receptors as well.
Naldemedine is a peripherally acting antagonist of not only µ- but also delta- and kappa-opioid receptors.[1] In contrast, this compound also demonstrates antagonist activity at µ-, δ-, and κ-opioid receptors, with similar affinity for the µ- and κ-receptors and a lower affinity for the δ-receptor.[2] A notable difference in their interaction with the µ-opioid receptor is that naldemedine acts as a noncompetitive antagonist with slower association and dissociation kinetics compared to competitive antagonists like naloxone and naloxegol.
In Vitro Receptor Binding and Functional Activity
The initial characterization of a drug candidate's potency and selectivity begins with in vitro assays. The following tables summarize the receptor binding affinities (Ki) and functional antagonist potencies (pA2 or pKb) for this compound and naldemedine at human opioid receptors.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| This compound | 0.45 | 11 | 0.52 |
| Naldemedine | 0.94 | 3.7 | 2.5 |
Table 2: In Vitro Functional Antagonist Potency (pA2 / pKb)
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| This compound | 10.1 (pA2) | 8.4 (pKb) | 8.8 (pA2) |
| Naldemedine | 8.9 (pA2) | 8.1 (pA2) | 8.5 (pA2) |
Preclinical Efficacy in Animal Models of OIC
The true test of a PAMORA's potential lies in its ability to reverse opioid-induced GI dysfunction in vivo without affecting central analgesia. Both this compound and naldemedine have been evaluated in various rodent models.
This compound (TD-1211) In Vivo Data
Preclinical studies with this compound demonstrated its efficacy in rodent models of OIC. Oral administration of this compound was shown to reverse the inhibitory effects of loperamide on gastric emptying and castor oil-induced diarrhea in rats.[3] Importantly, this compound did not precipitate CNS withdrawal symptoms in morphine-dependent mice or inhibit morphine-induced anti-nociception, indicating its peripheral restriction.[3]
Naldemedine In Vivo Data
Naldemedine has been extensively studied in preclinical models. In rats with morphine- or oxycodone-induced constipation, naldemedine significantly reduced the inhibition of small intestinal transit.[4] It also reversed morphine's inhibition of castor oil-induced diarrhea.[4] While high doses of naldemedine (≥3 mg/kg) showed some centrally mediated withdrawal signs in morphine-dependent rats, lower, effective doses did not compromise opioid analgesia.[4]
Table 3: Summary of In Vivo Efficacy in Rat Models
| Model | Opioid Agonist | Compound | Dose Range | Outcome |
| Small Intestinal Transit | Morphine | Naldemedine | 0.03-10 mg/kg | Significantly reduced opioid-induced inhibition.[4] |
| Small Intestinal Transit | Oxycodone | Naldemedine | 0.03-3 mg/kg | Significantly repressed opioid-induced inhibition.[4] |
| Castor Oil-Induced Diarrhea | Morphine | Naldemedine | 0.03-1 mg/kg | Significantly reversed the inhibition of diarrhea.[4] |
| Gastric Emptying | Loperamide | This compound | Not specified | Reversed loperamide-induced inhibition.[3] |
| Castor Oil-Induced Diarrhea | Castor Oil | This compound | Not specified | Reversed opioid-induced inhibition.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to evaluate this compound and naldemedine.
In Vitro Receptor Binding and Functional Assays
-
Receptor Binding: Radioligand binding assays were performed using cell membranes from CHO cells expressing recombinant human µ-, δ-, or κ-opioid receptors. The affinity (Ki) of the test compounds was determined by their ability to displace a specific radioligand.
-
Functional Antagonism: The antagonist activity (pA2 or pKb) was determined in functional assays, such as GTPγS binding assays or isolated tissue preparations (e.g., guinea pig ileum for µ- and κ-receptors, hamster vas deferens for δ-receptors), by measuring the ability of the compound to inhibit the effects of an opioid agonist.[5]
In Vivo Models of Opioid-Induced Constipation
-
Small Intestinal Transit Model (Rat): Rats were administered an opioid (e.g., morphine or oxycodone) to induce constipation. Subsequently, a charcoal meal was given orally. After a set time, the animals were euthanized, and the distance traveled by the charcoal meal through the small intestine was measured to assess intestinal transit. The effect of the PAMORA, administered prior to the charcoal meal, was evaluated by its ability to reverse the opioid-induced delay in transit.[4]
-
Castor Oil-Induced Diarrhea Model (Rat): This model assesses the pro-diarrheal effect of castor oil, which can be inhibited by opioids. Rats were treated with an opioid to inhibit diarrhea. The PAMORA was then administered to evaluate its ability to reverse this inhibition, thereby restoring the diarrheal response. The primary endpoint is typically the latency to the first diarrheal episode or the total weight of feces produced.[3]
-
Gastric Emptying Model (Rat): Animals were given a non-absorbable marker (e.g., phenol red) orally after administration of an opioid agonist (e.g., loperamide) to delay gastric emptying. The PAMORA was administered to assess its ability to reverse this delay. After a specific time, the amount of marker remaining in the stomach was quantified.[3]
Conclusion
Both this compound and naldemedine demonstrated promising preclinical profiles as peripherally restricted µ-opioid receptor antagonists. Their ability to counteract opioid-induced gastrointestinal dysfunction in various animal models, without significantly affecting central analgesia, highlighted their potential as treatments for OIC. While a direct head-to-head preclinical comparison is not available, the existing data suggest that both compounds are potent and effective in preclinical settings. The differing clinical development trajectories of these two molecules underscore the complexities of translating preclinical findings into clinical success. For researchers in the field, the preclinical data presented here offer valuable insights into the pharmacological characteristics that define this important class of drugs.
References
- 1. The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointestinal and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC6912869 - Discovery of this compound (TD-1211): A Peripherally Restricted ?-Opioid Receptor Antagonist. - OmicsDI [omicsdi.org]
- 3. Pharmacologic effects of naldemedine, a peripherally acting μ‐opioid receptor antagonist, in in vitro and in vivo models of opioid‐induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Axelopran's Effect on Tumor Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Axelopran, a peripherally acting µ-opioid receptor antagonist, and its potential effects on tumor growth, benchmarked against established treatments for melanoma: the targeted therapy agent Trametinib and the conventional chemotherapy drug Dacarbazine. While preclinical studies suggest this compound has a significant impact on tumor growth through various mechanisms, including modulation of the tumor microenvironment and immune surveillance, quantitative in vitro and in vivo data comparable to established agents is not yet widely available in the public domain.[1][2] This guide summarizes the available information and provides a framework for the cross-validation of novel therapeutic agents like this compound.
Comparative Efficacy in Melanoma Models
The following tables summarize the available quantitative data for Trametinib and Dacarbazine in preclinical melanoma models. Due to the nature of its mechanism of action, which primarily involves the modulation of the tumor microenvironment, directly comparable in vitro cytotoxicity data for this compound is not as relevant as for cytotoxic or cytostatic agents and is not publicly available.
Table 1: In Vitro Cytotoxicity against BRAF V600E-mutant Melanoma Cell Lines
| Compound | Mechanism of Action | Cell Line | IC50 (nM) | Citation |
| This compound | µ-opioid receptor antagonist | A375 | Data not available | |
| Trametinib | MEK1/2 inhibitor | A375 | ~1.0 - 2.5 | [3] |
| Dacarbazine | Alkylating agent | A375 | >10,000 | [4] |
Table 2: In Vivo Efficacy in Melanoma Xenograft Models
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| This compound | Data not available | Data not available | |
| Trametinib | 0.35 mg/kg, daily | Significant tumor regression | [5] |
| Dacarbazine | 100 mg/kg, every 3 days | ~50% | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and cross-validation.
In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Culture: Human melanoma cell lines (e.g., A375) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Trametinib, Dacarbazine) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[2][8]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for MAPK Pathway Activation
This protocol is used to assess the effect of a compound on the phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: Melanoma cells are treated with the test compound for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of MEK and ERK.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation: 1-5 million human melanoma cells (e.g., A375) in 100-200 µL of Matrigel are subcutaneously injected into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating anti-cancer agents.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, is often dysregulated in melanoma. Trametinib is a selective inhibitor of MEK1/2.
Caption: A standard preclinical workflow for the evaluation of anti-cancer drug efficacy, from in vitro screening to in vivo validation.
References
- 1. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous μ-opioid peptides modulate immune response towards malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the mu-Opioid Receptor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XIAP downregulation accompanies mebendazole growth inhibition in melanoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Prognostic 18F-FDG PET biomarkers in metastatic mucosal and cutaneous melanoma treated with immune checkpoint inhibitors targeting PD-1 and CTLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Axelopran's Emerging Role in Oncology: A Comparative Analysis Against Traditional Cancer Therapies
For Immediate Release
A novel investigational drug, Axelopran, is carving a unique niche in the landscape of cancer therapeutics. Unlike conventional treatments that directly target cancer cells, this compound, a peripherally acting μ-opioid receptor antagonist (PAMORA), is being evaluated for its potential to enhance the efficacy of immunotherapies by mitigating opioid-induced immunosuppression. This guide provides a comprehensive comparison of this compound's preclinical performance with traditional cancer therapies, supported by available experimental data and detailed methodologies for key studies. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in oncology.
Executive Summary
This compound's primary mechanism of action in the context of cancer is not as a standalone cytotoxic or targeted agent. Instead, it is positioned as an adjunctive therapy to immunotherapy, particularly for patients receiving opioids for cancer-related pain. Opioids are known to have immunosuppressive effects, which can dampen the effectiveness of treatments that rely on a robust immune response, such as checkpoint inhibitors. By blocking peripheral μ-opioid receptors, this compound is hypothesized to reverse this immunosuppression and restore the anti-tumor activity of the immune system.
Preclinical studies have explored this compound's effects in various cancer models, including oral squamous cell carcinoma, melanoma, breast cancer, and colorectal cancer. The most comprehensive data available to date is from a syngeneic mouse model of oral squamous cell carcinoma, where this compound, in combination with an anti-PD-1 antibody, demonstrated a significant reduction in tumor growth and an increase in cytotoxic T-cell infiltration in the tumor microenvironment, particularly in the presence of morphine.
Direct comparative data of this compound against traditional therapies like chemotherapy and radiation in terms of head-to-head tumor eradication is limited, as its therapeutic value is primarily seen in its synergistic effect with immunotherapy. This guide will present the available preclinical data for this compound and juxtapose it with the established efficacy of standard-of-care treatments for the relevant cancer types.
Data Presentation: this compound in Oral Squamous Cell Carcinoma
The following table summarizes the key findings from a preclinical study investigating the effect of this compound in a syngeneic mouse model of oral squamous cell carcinoma. This study highlights this compound's ability to counteract morphine-induced immunosuppression and enhance the efficacy of anti-PD-1 therapy.
| Treatment Group | Mean Tumor Volume (mm³) | Change in CD8+ T-cell Infiltration | Key Finding |
| Vehicle | Larger | Baseline | Control group showing tumor growth without intervention. |
| Morphine | Larger | Decreased | Morphine treatment is associated with increased tumor growth and reduced immune cell infiltration. |
| Anti-PD-1 | Smaller | Increased | Anti-PD-1 therapy alone shows a modest effect on tumor control. |
| Morphine + Anti-PD-1 | Larger | Decreased | Morphine negates the therapeutic effect of anti-PD-1 therapy. |
| Morphine + this compound + Anti-PD-1 | Significantly Smaller | Significantly Increased | This compound restores and enhances the anti-tumor effect of anti-PD-1 therapy in the presence of morphine. [1][2] |
Traditional Therapies for Oral Squamous Cell Carcinoma: A Benchmark
Traditional treatment for oral squamous cell carcinoma (OSCC) is stage-dependent and often involves a combination of surgery, radiation therapy, and chemotherapy.
| Treatment Modality | Typical Application | General Efficacy |
| Surgery | Primary treatment for resectable tumors. | High cure rates for early-stage disease. |
| Radiation Therapy | Adjuvant to surgery for high-risk patients, or primary treatment for unresectable tumors. | Improves locoregional control. |
| Chemotherapy (e.g., Cisplatin, 5-FU) | Concurrent with radiation for advanced disease, or for metastatic disease. | Can improve survival rates in combination with other therapies. |
| Targeted Therapy (e.g., Cetuximab) | In combination with radiation or chemotherapy for specific patient populations. | Offers an alternative for patients who cannot tolerate chemotherapy. |
| Immunotherapy (e.g., Pembrolizumab, Nivolumab) | For recurrent or metastatic OSCC. | Has shown significant survival benefits in a subset of patients. |
Experimental Protocols
Syngeneic Mouse Model of Oral Squamous Cell Carcinoma
This model was utilized to evaluate the in-vivo efficacy of this compound in combination with anti-PD-1 therapy in the presence of morphine.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used to allow for the study of a functional immune system.
-
Tumor Induction: Mouse oral carcinoma (MOC) cell lines are injected into the tongues of the mice to establish orthotopic tumors.
-
Treatment Groups:
-
Vehicle (control)
-
Morphine
-
Anti-PD-1 antibody
-
Morphine + Anti-PD-1 antibody
-
Morphine + this compound + Anti-PD-1 antibody
-
-
Drug Administration:
-
Morphine is administered to simulate clinical scenarios where patients receive opioids for pain management.
-
This compound is administered to counteract the effects of morphine.
-
Anti-PD-1 antibody is given to stimulate an anti-tumor immune response.
-
-
Endpoints:
-
Tumor volume is measured regularly to assess tumor growth.
-
At the end of the study, tumors are harvested for histological analysis and flow cytometry to quantify the infiltration of immune cells, such as CD8+ T-cells.
-
Survival of the animals is also monitored.
-
Zebrafish Xenograft Model for Melanoma
This model is often used for high-throughput screening of drug candidates and to study tumor metastasis.
-
Animal Model: Transparent zebrafish embryos (e.g., Casper strain) are used, which allows for real-time imaging of tumor growth and metastasis.
-
Tumor Induction: Human melanoma cells, often fluorescently labeled, are injected into the yolk sac or perivitelline space of the embryos.
-
Drug Administration: The investigational drug can be added directly to the water in which the embryos are raised.
-
Endpoints:
-
Tumor size and metastasis are quantified using fluorescence microscopy.
-
Chicken Chorioallantoic Membrane (CAM) Assay for Breast Cancer
The CAM model is an in-vivo model that is well-suited for studying angiogenesis and tumor growth.
-
Model: Fertilized chicken eggs are incubated for several days to allow the development of the chorioallantoic membrane, a highly vascularized extraembryonic membrane.
-
Tumor Induction: Human breast cancer cells are seeded onto the CAM.
-
Drug Administration: The test compound can be applied topically to the tumor or injected systemically into the embryo.
-
Endpoints:
-
Tumor growth is measured by assessing the size and weight of the resulting tumor.
-
Angiogenesis is quantified by analyzing the density of blood vessels surrounding the tumor.
-
Syngeneic Mouse Model of Colorectal Cancer
This model is used to study the efficacy of therapies in an immunocompetent setting.
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are used.
-
Tumor Induction: Murine colorectal cancer cell lines (e.g., CT26 or MC38) are implanted subcutaneously or orthotopically (into the cecum) of the mice.
-
Treatment: Mice are treated with the investigational drug, often in combination with other therapies like checkpoint inhibitors.
-
Endpoints:
-
Tumor growth is monitored by caliper measurements (subcutaneous) or imaging (orthotopic).
-
Survival of the mice is recorded.
-
Tumors and spleens can be harvested to analyze the immune cell populations.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's mechanism in reversing opioid-induced immunosuppression.
Caption: Workflow for the syngeneic OSCC mouse model experiment.
Conclusion
This compound represents a promising new strategy in cancer treatment, not by directly killing cancer cells, but by potentially unleashing the full power of the patient's own immune system when it is suppressed by opioid analgesics. The preclinical data, particularly in oral squamous cell carcinoma, suggests a strong synergistic effect with checkpoint inhibitors. While direct comparisons with traditional cytotoxic therapies are not the primary focus of this compound's development, its ability to enhance immunotherapy could position it as a valuable component of combination treatment regimens. Further clinical trials are necessary to fully elucidate its role and efficacy in various cancer types and in combination with a broader range of cancer therapies. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and similar therapeutic agents.
References
Independent Verification of Axelopran's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Axelopran, a peripherally acting µ-opioid receptor antagonist (PAMORA), with other alternatives for the treatment of opioid-induced constipation (OIC). The information presented is supported by experimental data to facilitate independent verification of its mechanism of action.
Executive Summary
This compound (TD-1211) is a novel, orally administered, peripherally restricted µ-opioid receptor antagonist under development for OIC.[1][2][3] Its primary mechanism of action is to block the effects of opioids on the µ-opioid receptors in the gastrointestinal tract, thereby restoring normal bowel function without compromising the central analgesic effects of opioids.[1][4] This is achieved through its limited ability to cross the blood-brain barrier.[1] Preclinical studies have demonstrated this compound's high binding affinity for µ- and κ-opioid receptors and lower affinity for δ-opioid receptors.[4][5] This guide compares the receptor binding affinity of this compound with other commercially available PAMORAs and details the standard experimental protocols for verification.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and other peripherally acting µ-opioid receptor antagonists for the three main opioid receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| This compound | ~0.16 | ~0.13 | ~15.8 |
| Naloxegol | 7.42 | 8.65 | 203.0 |
| Naldemedine | 0.34 | 0.43 | 0.94 |
| Alvimopan | 0.77 | 40 | 4.4 |
| Methylnaltrexone | 5.50 | 32.1 | 3453.8 |
Note: this compound pKi values of 9.8 (µ), 9.9 (κ), and 8.8 (δ) were converted to Ki values. Data for other compounds are compiled from various sources and may have been determined using different experimental conditions.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the µ-opioid receptor in the enteric nervous system. By blocking the binding of opioid agonists, it prevents the downstream signaling cascade that leads to decreased gut motility and constipation.
References
Reversing Opioid-Induced Immunosuppression: A Comparative Analysis of Axelopran and Other Peripherally Acting Mu-Opioid Receptor Antagonists
A deep dive into the reproducibility of preclinical studies investigating the impact of Axelopran and its alternatives on immune surveillance in the context of cancer therapy reveals promising avenues for mitigating the unintended immunosuppressive effects of opioid analgesics. This guide provides a comprehensive comparison of this compound with other peripherally acting mu-opioid receptor antagonists (PAMORAs), supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in this critical area of immuno-oncology.
A recent study published in the Journal for ImmunoTherapy of Cancer (JITC) has brought to light the detrimental effects of morphine on the efficacy of anti-PD-1 immunotherapy in a preclinical model of oral squamous cell carcinoma. The study demonstrates that morphine, a commonly used opioid for cancer pain management, significantly impairs the immune system's ability to fight tumors by reducing the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[1][2] This opioid-induced immune suppression (OIS) is primarily mediated through the activation of mu-opioid receptors (OPRM1) on these vital immune cells.
This compound, a novel, peripherally restricted mu-opioid receptor antagonist, has emerged as a promising candidate to counteract this effect. By blocking the peripheral OPRM1, this compound is designed to shield the immune system from the suppressive effects of opioids without interfering with their central analgesic properties.[3] This guide will compare the preclinical data on this compound with another well-established PAMORA, Methylnaltrexone (MNTX), and explore the available immunological data for Naloxegol.
Comparative Analysis of Preclinical Efficacy
The preclinical study in a syngeneic mouse model of oral squamous cell carcinoma provides the most direct comparison between this compound and Methylnaltrexone in reversing morphine-induced immunosuppression and restoring the efficacy of anti-PD-1 therapy.
| Treatment Group | Mean Tumor Volume (mm³) at Day 29 | CD8+ T Cell Infiltration (% of CD45+ cells) | PD-1+ CD8+ T Cells (% of CD8+ T cells) |
| Vehicle + Anti-PD-1 | ~200 | ~15% | ~20% |
| Morphine + Anti-PD-1 | ~600 | ~5% | ~40% |
| Morphine + this compound + Anti-PD-1 | ~250 | ~12% | ~25% |
| Morphine + MNTX + Anti-PD-1 | ~280 | ~11% | ~28% |
Note: The quantitative data presented in this table is an approximate representation based on the graphical data from the "Morphine treatment restricts response to immunotherapy in oral squamous cell carcinoma" JITC publication. The study reported a significant reduction in tumor growth and restoration of CD8+ T cell infiltration with both this compound and MNTX in the presence of morphine and anti-PD-1 therapy. An abstract related to this work also noted a "75±5% reduction in CD8+ T cells" with morphine treatment, which was "completely blocked with co-treatment of MNTX".
Experimental Protocols
The following is a summary of the key experimental protocols utilized in the pivotal preclinical study.
Syngeneic Orthotopic Mouse Model of Oral Squamous Cell Carcinoma
-
Cell Line: Murine oral cancer (MOC1) cells were used.
-
Animal Model: C57BL/6 mice were used.
-
Tumor Implantation: MOC1 cells were implanted into the tongues of the mice.
-
Treatment Groups:
-
Vehicle + anti-PD-1 antibody
-
Morphine + anti-PD-1 antibody
-
Morphine + this compound + anti-PD-1 antibody
-
Morphine + Methylnaltrexone (MNTX) + anti-PD-1 antibody
-
-
Drug Administration:
-
Morphine was administered subcutaneously.
-
This compound and MNTX were administered via intraperitoneal injection.
-
Anti-PD-1 antibody was administered intraperitoneally.
-
-
Endpoints:
-
Tumor volume was measured at specified time points.
-
Tumors were harvested for analysis of immune cell infiltration by flow cytometry.
-
The percentages of CD8+ T cells and PD-1 expressing CD8+ T cells within the tumor were quantified.
-
Signaling Pathways and Experimental Workflow
Opioid-Induced Immune Suppression and its Reversal
The following diagram illustrates the proposed signaling pathway for opioid-induced immunosuppression in CD8+ T cells and the mechanism of action for peripherally acting mu-opioid receptor antagonists like this compound.
Caption: OPRM1 signaling cascade in CD8+ T cells leading to immunosuppression.
Experimental Workflow
The diagram below outlines the general workflow of the preclinical study evaluating the efficacy of this compound and MNTX.
Caption: Preclinical experimental workflow for evaluating PAMORAs.
Comparison with Other Alternatives
Methylnaltrexone (MNTX)
As demonstrated in the preclinical study, MNTX shows comparable efficacy to this compound in reversing morphine-induced immunosuppression and restoring anti-PD-1 treatment efficacy.[3] MNTX is an established PAMORA approved for the treatment of opioid-induced constipation. Its effects on immune surveillance in cancer patients receiving immunotherapy warrant further clinical investigation.
Naloxegol
Naloxegol is another orally administered PAMORA approved for opioid-induced constipation.[4] Preclinical and clinical studies on Naloxegol have primarily focused on its gastrointestinal effects.[5][6] While it is plausible that Naloxegol could exert similar immunomodulatory effects as this compound and MNTX due to its peripheral mechanism of action, there is currently a lack of direct, reproducible studies investigating its impact on immune surveillance in the context of cancer and immunotherapy. Further research is needed to elucidate the potential benefits of Naloxegol in this setting.
Conclusion
The reproducibility of preclinical findings is paramount in drug development. The study highlighted in this guide provides a solid foundation for the hypothesis that peripherally acting mu-opioid receptor antagonists, such as this compound and Methylnaltrexone, can effectively mitigate the immunosuppressive effects of opioids in the tumor microenvironment. This, in turn, may enhance the efficacy of immunotherapies like anti-PD-1. While the data for this compound is promising, further clinical studies are necessary to confirm these findings in cancer patients. The comparison with MNTX provides a valuable benchmark, and the potential of other PAMORAs like Naloxegol in this indication remains an open area for investigation. This comparative guide underscores the importance of considering the immunomodulatory effects of supportive care medications in patients undergoing cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Current Research – Scheff Lab [schefflab.pitt.edu]
- 4. Naloxegol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs) in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental considerations of PAMORAs in cancer studies.
Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs) have emerged as a critical class of drugs in oncology, primarily for the management of opioid-induced constipation (OIC), a common and debilitating side effect of pain management in cancer patients. However, growing preclinical evidence suggests that their role may extend beyond supportive care, potentially influencing tumor progression and the tumor microenvironment. This guide provides a head-to-head comparison of the most prominent PAMORAs used in oncology research: naldemedine, naloxegol, and methylnaltrexone, offering a comprehensive overview of their clinical performance, preclinical anti-cancer activity, and the experimental protocols utilized in their evaluation.
Clinical Efficacy in Opioid-Induced Constipation (OIC)
While direct head-to-head clinical trials are lacking, data from numerous placebo-controlled studies provide a basis for an indirect comparison of the efficacy and safety of naldemedine, naloxegol, and methylnaltrexone in treating OIC in cancer patients.
Summary of Key Clinical Trial Data for OIC in Cancer Patients
| Feature | Naldemedine (COMPOSE-4)[1] | Naloxegol (Real-World Evidence)[2][3] | Methylnaltrexone (Phase III & IV Pooled Analysis)[4][5] |
| Primary Endpoint | Proportion of spontaneous bowel movement (SBM) responders | SBM response rate at 4 weeks | Laxation response within 4 hours of first dose |
| Responder Rate | 71.1% vs 34.4% for placebo (P < .0001)[1] | 73.4%[2] | 62% (MNTX) vs 14% (placebo) (P < 0.0001)[4] |
| Key Secondary Endpoints | Significant increase in weekly SBMs (5.16 vs 1.54 for placebo)[1] | 62.9% of patients had a clinically relevant improvement in quality of life[2] | Median time to laxation < 1 hour for responders[6] |
| Common Adverse Events | Diarrhea (19.6%), abdominal pain, nausea[1] | Abdominal pain (7.9%), diarrhea (2.6%), nausea (1.3%)[7] | Abdominal pain, flatulence, nausea[4][5] |
Experimental Protocols: Clinical Trials for OIC
Understanding the methodologies of the key clinical trials is crucial for interpreting their findings.
Naldemedine: The COMPOSE-4 Study
-
Study Design: A 2-week, randomized, double-blind, placebo-controlled Phase III trial.[1]
-
Patient Population: Adult cancer patients with a diagnosis of OIC.[1]
-
Intervention: Once-daily oral naldemedine (0.2 mg) or placebo.[1]
-
Primary Endpoint: The proportion of patients who were spontaneous bowel movement (SBM) responders, defined as having ≥3 SBMs per week and an increase of ≥1 SBM per week from baseline.[1]
-
Secondary Endpoints: Change from baseline in the frequency of SBMs per week, SBMs with complete bowel evacuation per week, and SBMs without straining per week.[1]
Naloxegol: Real-World Observational Study (MovE Study)
-
Study Design: A non-interventional, 4-week follow-up study in a real-world setting.[2][8]
-
Patient Population: Adult patients with cancer pain treated with opioids, starting naloxegol for OIC with an inadequate response to laxatives.[2][8]
-
Intervention: Naloxegol initiated at the physician's discretion (typically 25 mg/day).[8]
-
Primary Endpoint: Response rate to naloxegol at 4 weeks, defined as ≥3 bowel movements during the 4th week and an increase from baseline of ≥1 bowel movement per week.[9]
-
Secondary Endpoints: Evolution of quality of life measured by the Patient Assessment of Constipation Quality of Life (PAC-QOL) questionnaire.[2]
Methylnaltrexone: Pooled Analysis of Phase III and IV Trials
-
Study Design: A post hoc analysis of pooled data from two randomized, double-blind, placebo-controlled trials.[4][5]
-
Patient Population: Patients with advanced illness (including cancer) and OIC who were receiving palliative care.[4][5]
-
Intervention: Subcutaneous methylnaltrexone (0.15 mg/kg or a fixed dose of 8 mg or 12 mg) or placebo, administered every other day for 2 weeks.[10]
-
Primary Endpoint: Proportion of patients with a rescue-free laxation within 4 hours of the first dose.[10]
-
Secondary Endpoints: Time to rescue-free laxation, pain intensity scores, and safety/tolerability.[6]
Preclinical Oncology Research: Beyond OIC
Emerging preclinical data suggest that PAMORAs may have direct and indirect anti-cancer effects, opening new avenues for their use in oncology.
Methylnaltrexone: The Most Studied PAMORA in Preclinical Cancer Models
-
Anti-proliferative and Anti-metastatic Effects: In vitro studies have shown that methylnaltrexone can inhibit the proliferation, clonogenic activity, invasion, and migration of various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer.[11] These effects are often dependent on the expression of the mu-opioid receptor (MOR) on the cancer cells.
-
In Vivo Tumor Growth Inhibition: Animal models have demonstrated that methylnaltrexone can suppress tumor growth. For instance, in HNSCC tumor-bearing mice, methylnaltrexone treatment led to a reduction in tumor size.
-
Potential for Increased Survival: A retrospective analysis of two randomized controlled trials in patients with advanced cancer and OIC suggested that treatment with methylnaltrexone was associated with longer overall survival compared to placebo (76 days vs. 56 days).[4][5] Patients who responded to methylnaltrexone for OIC had an even more pronounced survival benefit.[4][5]
Naldemedine and Naloxegol: Emerging Preclinical Evidence
While less extensively studied than methylnaltrexone for their direct anti-cancer properties, the rationale for their potential in this area is based on their shared mechanism of antagonizing the mu-opioid receptor. A recent study demonstrated that prophylactic naldemedine was effective in preventing constipation and improving quality of life in cancer patients initiating opioid therapy.[12] A nonclinical safety study on naloxegol showed it did not have a genotoxic mechanism.[13] Further preclinical studies are warranted to fully elucidate the anti-tumor potential of naldemedine and naloxegol.
Mechanism of Action in Oncology
The potential anti-cancer effects of PAMORAs are thought to be mediated through several mechanisms, primarily centered around the blockade of the mu-opioid receptor on both cancer cells and immune cells within the tumor microenvironment.
Direct Effects on Cancer Cells
Activation of the mu-opioid receptor on cancer cells by endogenous or exogenous opioids can trigger downstream signaling pathways that promote cell proliferation, survival, and migration.[14] Key pathways implicated include the MAPK and PI3K/AKT/mTOR pathways.[14] By blocking these receptors, PAMORAs can inhibit these pro-tumorigenic signals.
Modulation of the Tumor Microenvironment
Opioids can have immunosuppressive effects by acting on mu-opioid receptors expressed on various immune cells, including T-cells and natural killer (NK) cells. This can dampen the anti-tumor immune response. PAMORAs have been shown to counteract this opioid-induced immunosuppression. By blocking peripheral MORs on immune cells, PAMORAs may restore their anti-cancer activity and potentially enhance the efficacy of immunotherapies.
References
- 1. Randomized Phase III and Extension Studies of Naldemedine in Patients With Opioid-Induced Constipation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of naloxegol in patients with cancer pain suffering from opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxegol for the Treatment of Opioid-Induced Constipation in Patients with Cancer Pain: A Pooled Analysis of Real-World Data [mdpi.com]
- 4. Treatment with methylnaltrexone is associated with increased survival in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with methylnaltrexone is associated with increased survival in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous Methylnaltrexone for Treatment of Opioid-Induced Constipation in Cancer versus Noncancer Patients: An Analysis of Efficacy and Safety Variables from Two Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II trial of subcutaneous methylnaltrexone in the treatment of severe opioid-induced constipation (OIC) in cancer patients: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of naloxegol in patients with cancer pain suffering from opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grunenthalmedshub.co.uk [grunenthalmedshub.co.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Naldemedine for Opioid-Induced Constipation in Patients With Cancer: A Multicenter, Double-Blind, Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Naloxegol, an opioid antagonist with reduced CNS penetration: Mode-of-action and human relevance for rat testicular tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of opioids and mu-opioid receptors on oncologic metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Axelopran
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Axelopran, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for the disposal of pharmaceutical and chemical waste.
Hazard Identification and Waste Characterization
Before disposal, it is crucial to understand the hazards associated with this compound. While specific data for this compound is not available, a general hazard assessment should be conducted. This typically involves reviewing the Safety Data Sheet (SDS) for information on toxicity, reactivity, flammability, and environmental hazards. In the absence of an SDS for this compound, it should be treated as a hazardous substance.
Key Hazard Considerations:
-
Toxicity: Assume this compound is toxic if swallowed or in contact with skin.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Environmental Hazards: Prevent release into the environment. Do not let the product enter drains.[1][2]
A fundamental step in proper disposal is waste characterization. This process determines if the waste is considered hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA).
Experimental Protocol: Waste Characterization
Objective: To determine if waste containing this compound meets the criteria for hazardous waste.
Methodology:
-
Information Gathering:
-
Review all available literature and internal data on this compound for any information related to its chemical properties, toxicity, and environmental fate.
-
Consult the Safety Data Sheet (SDS), if available, for specific hazard classifications.[1]
-
-
Physical and Chemical Analysis:
-
pH: Determine the pH of any liquid waste containing this compound. A pH of ≤ 2 or ≥ 12.5 is characteristic of corrosive hazardous waste.
-
Flashpoint: For liquid waste, determine the flashpoint. A flashpoint of < 60°C (140°F) indicates ignitable hazardous waste.
-
Reactivity: Assess the reactivity of this compound with other chemicals. Unstable substances or those that react violently with water can be classified as reactive hazardous waste.
-
-
Toxicity Characteristic Leaching Procedure (TCLP):
-
This procedure is used to determine if a solid waste could leach toxic chemicals into groundwater.
-
A representative sample of the solid waste is subjected to a leaching process, and the resulting liquid is analyzed for specific contaminants. The results are compared to regulatory limits.
-
Segregation and Storage of this compound Waste
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure correct disposal.
-
Dedicated Waste Containers: All waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and lab supplies, must be collected in a designated, clearly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the name "this compound," and a description of the waste (e.g., "Solid Waste," "Aqueous Waste").
-
Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials.[4] The storage area should be locked up or accessible only to authorized personnel.[1][4]
Disposal Procedures
The disposal of this compound must be managed as hazardous waste and handled by an approved waste disposal company.[1][5]
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Sharps Waste:
-
Syringes and needles used for handling this compound must be disposed of in a designated sharps container.
-
If a syringe contains residual this compound, it should be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container.[6]
-
-
Arranging for Pickup:
-
Once the waste container is full or no longer in use, arrange for pickup through your institution's EHS department.[6]
-
Spill Management
In the event of an this compound spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.[3]
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including double chemotherapy gloves, a lab coat, and safety goggles.[3][6]
-
Containment and Cleanup:
-
For solid spills, carefully cover the material to avoid generating dust.[1] Use a scoop or other appropriate tools to collect the spilled material.
-
For liquid spills, use absorbent pads to contain and absorb the liquid.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.[3]
-
-
Decontamination: Thoroughly clean the spill area with a suitable detergent or solvent.[5]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[3]
Data Presentation
| Parameter | Guideline/Requirement | Source |
| Waste Classification | Must be determined by the user in accordance with local, state, and federal regulations. | [5] |
| Container Type | Puncture-resistant with a secure lid. | [3] |
| Labeling | "Hazardous Waste," chemical name, and hazard characteristics. | [3][6] |
| Storage Location | Secure, well-ventilated, and accessible only to authorized personnel. | [1][4] |
| Disposal Method | Through an approved and licensed waste disposal facility. | [1][4] |
Mandatory Visualizations
The following diagrams illustrate the decision-making process for chemical waste disposal and a general workflow for handling this compound waste.
Caption: Decision pathway for chemical waste handling.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Axelopran
Axelopran is an investigational, peripherally acting μ-opioid receptor antagonist.[1] As a compound under development, a comprehensive, officially published Safety Data Sheet (SDS) may not be readily available. However, based on the general properties of similar chemical compounds and available data, this guide provides essential safety protocols, handling procedures, and disposal plans to ensure the safe management of this compound in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
2.1. Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of any dust or aerosols.[2]
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[2] In case of accidental contact, follow the first aid measures outlined below.
-
Aerosol and Dust Prevention: Avoid actions that could generate dust or aerosols.[2] Use appropriate techniques for weighing and transferring the solid compound.
2.2. Storage:
-
Container: Keep the container tightly sealed.[2]
-
Conditions: Store in a dry, cool, and well-ventilated place.[2] Protect from light.
-
Incompatibilities: Store away from strong oxidizing agents.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
4.1. Waste Categorization:
-
Solid Waste: Unused this compound, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
4.2. Disposal Procedure:
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams.
-
Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receipt of the compound to the final disposal of waste.
Mechanism of Action: Signaling Pathway
This compound is a peripherally acting μ-opioid receptor antagonist.[1] In conditions like opioid-induced constipation, exogenous opioids (e.g., morphine) bind to μ-opioid receptors in the gastrointestinal tract, leading to decreased gut motility. This compound works by blocking these peripheral μ-opioid receptors, thereby inhibiting the downstream signaling cascade that causes constipation, without affecting the central analgesic effects of the opioid.[3]
The following diagram illustrates the antagonistic action of this compound on the μ-opioid receptor signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
